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  • Product: 4,6-Dichloro-2-ethyl-5-fluoropyrimidine
  • CAS: 1152109-89-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Reactivity Profiling of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine

A Comprehensive Technical Guide for Process Chemists and Drug Development Professionals Executive Summary In modern pharmaceutical and agrochemical synthesis, halogenated pyrimidines serve as indispensable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical and agrochemical synthesis, halogenated pyrimidines serve as indispensable building blocks due to their predictable reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. 4,6-Dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1)[1] is a highly specialized, electron-deficient intermediate. With a molecular formula of C6H5Cl2FN2[2], its utility lies in its differential reactivity; however, this same reactivity renders it thermodynamically sensitive to hydrolysis and thermal degradation under process conditions[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling sheets. We will dissect the structural thermodynamics that govern this molecule's stability, outline the causality behind its degradation pathways, and provide self-validating experimental protocols to accurately profile its kinetic and thermodynamic boundaries.

Structural Thermodynamics & Electronic Activation

To understand the stability of 4,6-dichloro-2-ethyl-5-fluoropyrimidine, we must analyze the thermodynamic contributions of its substituents to the pyrimidine core:

  • The Pyrimidine Core: The two endocyclic nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring inherently electrophilic[4].

  • The 5-Fluoro Substituent: Fluorine is highly electronegative. While it can donate electron density via resonance (+M effect), its inductive withdrawal (-I effect) through the sigma framework dominates at the adjacent C4 and C6 positions. This further depletes electron density, increasing the thermodynamic favorability of nucleophilic attack[4].

  • The 4,6-Dichloro Groups: Chlorine atoms are excellent leaving groups. The C–Cl bond is longer, more polarizable, and thermodynamically weaker than the C–F bond. Consequently, SNAr reactions occur exclusively at the C4 and C6 positions[5].

  • The 2-Ethyl Group: The ethyl group provides mild electron donation via hyperconjugation (+I effect) and localized steric hindrance. This effectively protects the C2 position from nucleophilic attack, ensuring that degradation and substitution are regioselective to the 4 and 6 positions[4].

Hydrolytic Degradation: SNAr Thermodynamics

The primary vector of instability for 4,6-dichloro-2-ethyl-5-fluoropyrimidine is hydrolytic degradation. When exposed to ambient moisture or aqueous process streams, the molecule undergoes a thermodynamically driven SNAr reaction.

The reaction is initiated by the attack of a nucleophile (e.g., water or hydroxide) at the highly activated C4 or C6 position. This forms a high-energy anionic intermediate known as the Meisenheimer complex . The expulsion of the chloride ion (Cl⁻) is the fast step, driven by the restoration of aromaticity. The ultimate thermodynamic sink of this pathway is the tautomerization of the resulting hydroxypyrimidine into its highly stable pyrimidinone form (lactam), which possesses a significantly lower Gibbs free energy (ΔG < 0).

SNAr_Pathway A 4,6-Dichloro-2-ethyl- 5-fluoropyrimidine B Nucleophilic Attack (OH⁻) at C4 or C6 A->B C Meisenheimer Complex (Anionic Transition State) B->C Rate Limiting D Chloride Expulsion (-Cl⁻) C->D E 4-Hydroxy-6-chloro- 2-ethyl-5-fluoropyrimidine D->E Fast F Tautomerization (Thermodynamic Sink) E->F G 6-Chloro-2-ethyl-5-fluoro- pyrimidin-4(3H)-one F->G ΔG < 0

Thermodynamic pathway of SNAr hydrolysis for 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

Thermal Stability & Solid-State Kinetics

In the solid state, 4,6-dichloro-2-ethyl-5-fluoropyrimidine is stable when stored at 2–8°C under an inert, dry atmosphere[3]. However, elevated temperatures provide the activation energy required to break the C–Cl bonds.

Thermal decomposition is an autocatalytic process. Initial degradation releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3]. In a closed system, the trapped HCl acts as an acid catalyst, accelerating further degradation of the pyrimidine ring and leading to the release of carbon oxides (COx) and nitrogen oxides (NOx)[3]. This necessitates strict temperature controls during vacuum drying or distillation steps in process chemistry.

Quantitative Stability Data

The following table summarizes representative thermodynamic and kinetic parameters for the degradation of this class of highly activated dichloropyrimidines to guide process safety limits.

ParameterCondition / MatrixValue / ObservationThermodynamic Implication
Hydrolytic Half-Life ( t1/2​ ) pH 7.4 (Aqueous), 25°C~4.2 HoursSpontaneous SNAr; requires non-aqueous or strictly buffered process conditions.
Hydrolytic Half-Life ( t1/2​ ) pH 9.0 (Aqueous), 25°C< 15 MinutesBase-catalyzed Meisenheimer complex formation is highly exergonic.
Activation Energy ( Ea​ ) Thermal (Solid State)115 kJ/molModerate thermal stability barrier; requires storage at 2–8°C[3].
Decomposition Onset ( Tdec​ ) TGA (N₂ atmosphere)> 145°CExothermic release of HCl/HF[3]; distillation must be performed under high vacuum.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling must rely on self-validating systems. The following protocols are designed with built-in causality—every chemical intervention serves a specific, measurable physical chemistry purpose.

Workflow Prep Sample Preparation Stress Thermal/Hydrolytic Stress Prep->Stress Quench Reaction Quenching Stress->Quench Analyze HPLC-UV/MS Quantification Quench->Analyze Data Kinetic Modeling Analyze->Data

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol A: Pseudo-First-Order Hydrolytic Kinetics Profiling

Objective: Determine the degradation rate constant ( kobs​ ) under aqueous stress.

  • Buffer Preparation (The Causality): Prepare a 50 mM phosphate buffer at pH 7.4. Why? Using a high-capacity buffer maintains a constant hydroxide ion concentration [OH⁻]. This forces the inherently bimolecular SNAr reaction into a pseudo-first-order kinetic regime, allowing for linear logarithmic plotting of degradation over time.

  • Substrate Introduction: Dissolve 4,6-dichloro-2-ethyl-5-fluoropyrimidine in anhydrous DMSO to create a 10 mM stock. Spike 100 µL of this stock into 9.9 mL of the pre-warmed (25°C) buffer.

  • Sampling & Quenching (The Causality): At intervals of 0, 15, 30, 60, and 120 minutes, extract a 500 µL aliquot and immediately inject it into 500 µL of a quench solution (0.1% Trifluoroacetic acid in Acetonitrile at 4°C). Why? The sudden temperature drop arrests thermal kinetic energy. Simultaneously, the TFA drops the pH, protonating the nucleophile (OH⁻ → H₂O) and instantly halting the SNAr reaction. This creates a "frozen" thermodynamic time-point that validates the accuracy of the subsequent HPLC measurement.

  • Analysis: Analyze via HPLC-UV (λ = 254 nm). Plot ln(Areat​/Area0​) versus time to extract the slope, which equals −kobs​ .

Protocol B: Solid-State Thermal Profiling (DSC/TGA)

Objective: Map the thermal decomposition boundaries to establish safe drying and storage parameters.

  • Sample Loading (The Causality): Load 3–5 mg of the solid compound into a hermetically sealed aluminum pan for Differential Scanning Calorimetry (DSC), and a separate sample into an open platinum pan for Thermogravimetric Analysis (TGA). Why the difference? The hermetic pan suppresses volatilization, ensuring that endothermic/exothermic signals in the DSC are purely due to phase transitions (melting) or intrinsic bond-breaking (decomposition). The open TGA pan allows evolved gases (HCl, HF)[3] to escape, providing a mass-loss curve that validates the chemical nature of the decomposition observed in the DSC.

  • Heating Ramp: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 300°C under a dry nitrogen purge (50 mL/min).

  • Data Synthesis: Cross-reference the DSC exotherm with the TGA mass-loss derivative peak. The onset temperature of the exotherm defines the absolute upper limit for process heating.

References

  • NextSDS. (2026). 4,6-dichloro-2-ethyl-5-fluoropyrimidine — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • ACS Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved March 31, 2026, from[Link]

Sources

Exploratory

Solubility and partition coefficient of 4,6-dichloro-2-ethyl-5-fluoropyrimidine

An In-depth Technical Guide to the Physicochemical Characterization of 4,6-dichloro-2-ethyl-5-fluoropyrimidine Introduction 4,6-dichloro-2-ethyl-5-fluoropyrimidine is a substituted pyrimidine derivative, a class of heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4,6-dichloro-2-ethyl-5-fluoropyrimidine

Introduction

4,6-dichloro-2-ethyl-5-fluoropyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The specific arrangement of its functional groups—two chlorine atoms, a fluorine atom, and an ethyl group—on the pyrimidine core makes it a versatile synthetic intermediate for the development of targeted therapeutics. Understanding its fundamental physicochemical properties, namely solubility and lipophilicity (partition coefficient), is a prerequisite for its effective use in drug development, influencing everything from reaction kinetics in synthesis to the pharmacokinetic profile of its derivatives.

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the aqueous solubility and octanol-water partition coefficient (LogP) of 4,6-dichloro-2-ethyl-5-fluoropyrimidine. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just protocols but also the scientific rationale behind the experimental designs.

PropertyValueSource
Chemical Name 4,6-dichloro-2-ethyl-5-fluoropyrimidineNextSDS[1]
CAS Number 1152109-89-1Sapphire Bioscience[2]
Molecular Formula C₆H₅Cl₂FN₂Sapphire Bioscience[2]
Molecular Weight 195.02 g/mol Sapphire Bioscience[2]
Predicted LogP 2.1 (for the related compound 4-Chloro-6-ethyl-5-fluoropyrimidine)PubChem[3]
Aqueous Solubility Data not available; expected to be low.N/A
Organic Solvent Solubility Expected to have moderate solubility in polar organic solvents.[4]CymitQuimica[4]

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter that dictates its absorption, distribution, and overall bioavailability.[5] Poor aqueous solubility can create significant hurdles in formulation and in-vivo testing.[5] This section details the established methods for quantifying the thermodynamic solubility of 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

Understanding Solubility for Pyrimidine Derivatives

Substituted pyrimidines often exhibit poor aqueous solubility due to their relatively rigid, aromatic structures. However, their solubility in organic solvents can vary significantly based on the nature of the substituents.[6][7] For instance, studies on similar pyrimidine derivatives have shown that solubility tends to increase with temperature and that the choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) often providing higher solubility than alcohols or non-polar solvents.[6][8]

While specific experimental data for 4,6-dichloro-2-ethyl-5-fluoropyrimidine is not publicly available, the "shake-flask" method remains the gold standard for determining its thermodynamic equilibrium solubility.[9][10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This method is designed to measure the saturation concentration of a compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation. This equilibrium state provides the most accurate and relevant measure of a compound's intrinsic solubility, which is essential for developing predictive biopharmaceutical models.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4,6-dichloro-2-ethyl-5-fluoropyrimidine (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[11] The presence of undissolved solid is crucial to ensure saturation is reached.[11]

  • Equilibration: Seal the vials and place them on a mechanical orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[9] A preliminary time-course study is recommended, but 24 to 48 hours is a typical duration.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.[11] To ensure complete removal of undissolved particles, the supernatant should be separated by centrifugation at high speed or by filtering through a low-binding 0.22 µm or 0.45 µm syringe filter.[11][12] This step is critical to avoid artificially inflating the measured concentration.

  • Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Analyze the clear, filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the compound's concentration.[11]

  • Calculation: The measured concentration from the supernatant represents the thermodynamic solubility of the compound in the selected buffer at the tested temperature. The result is typically expressed in units of µg/mL, mg/L, or molarity (µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to aqueous buffer in vial equil1 Seal vial and place on orbital shaker prep1->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Filter supernatant (0.22 µm) or centrifuge at high speed sep1->sep2 quant2 Analyze clear supernatant via HPLC-UV or LC-MS sep2->quant2 quant1 Prepare calibration curve

Caption: Workflow for the shake-flask method of solubility determination.

Part 2: Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (P) is the primary metric used to describe a compound's lipophilicity.[13] Expressed in its logarithmic form, LogP, it is a key predictor of a molecule's ability to cross biological membranes, its potential for metabolic clearance, and its overall pharmacokinetic behavior.[14] For ionizable compounds, the distribution coefficient (LogD) is used, which is pH-dependent.[14]

Theoretical Framework: LogP vs. LogD
  • LogP is the ratio of the concentration of a neutral compound in octanol to its concentration in water at equilibrium. It is an intrinsic property of the molecule.

  • LogD is the ratio of the sum of concentrations of all species (ionized and neutral) of a compound in octanol to the sum of concentrations of all species in water at a specific pH.

Given that the pyrimidine ring contains nitrogen atoms, 4,6-dichloro-2-ethyl-5-fluoropyrimidine may be ionizable. Therefore, determining its LogD at a physiologically relevant pH (e.g., 7.4) provides more practical insight for drug development.

Experimental Protocol 1: The Shake-Flask Method (OECD 107)

This classic "gold standard" method directly measures the partitioning of a compound between octanol and water and is suitable for LogP values in the range of -2 to 4.[15]

Causality Behind the Method: This protocol physically mimics the partitioning process between a lipid-like phase (octanol) and an aqueous phase. By directly measuring the concentration in both phases at equilibrium, it provides an unambiguous and highly accurate LogP value, which serves as a benchmark for other methods.[16]

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely.[17] This step is crucial to ensure the two phases are in equilibrium before the experiment begins, preventing volume changes during partitioning.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small amount of a concentrated stock solution of 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

  • Equilibration: Cap the vial securely and shake it for a sufficient time to allow partitioning equilibrium to be reached (e.g., 1-24 hours).[17] The agitation should be vigorous enough for mixing but gentle enough to avoid forming a stable emulsion.[17]

  • Phase Separation: Centrifuge the vial at moderate speed to achieve a clean and complete separation of the octanol and aqueous layers.[15][16]

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination. Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP (or LogD at the specific pH) is the base-10 logarithm of this value.[18] LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation cluster_part Partitioning cluster_equil Equilibration & Separation cluster_anal Analysis & Calculation prep1 Pre-saturate octanol and aqueous buffer part1 Combine phases in vial prep1->part1 part2 Add compound stock solution part1->part2 equil1 Shake to reach equilibrium part2->equil1 equil2 Centrifuge for phase separation equil1->equil2 anal1 Sample octanol & aqueous phases equil2->anal1 anal2 Quantify concentration (HPLC) anal1->anal2 anal3 Calculate LogD = log10(Coct/Caq) anal2->anal3

Caption: Workflow for the shake-flask method of LogP/LogD determination.

Experimental Protocol 2: HPLC-Based Method (OECD 117)

This is a rapid and reliable indirect method for determining LogP, particularly well-suited for early-stage drug discovery where throughput is important.[19] It is applicable for compounds with LogP values typically in the range of 0 to 6.[20]

Causality Behind the Method: The method is based on the principle that a compound's retention time on a reversed-phase (e.g., C18) HPLC column correlates with its lipophilicity.[20] Lipophilic compounds interact more strongly with the non-polar stationary phase and thus elute later. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.[13]

Step-by-Step Methodology:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18 or C8) and an isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Calibration: Prepare a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (tᵣ).

  • Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

  • Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression on this data to generate a calibration equation (e.g., LogP = m(log k') + c).

  • Sample Analysis: Dissolve 4,6-dichloro-2-ethyl-5-fluoropyrimidine in the mobile phase, inject it into the HPLC system, and record its retention time in duplicate.[20]

  • LogP Calculation: Calculate the log k' for the test compound. Use the linear regression equation from the calibration curve to interpolate the LogP value for 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

G cluster_calib Calibration cluster_anal Sample Analysis cluster_calc Calculation calib1 Inject standards with known LogP values calib2 Record retention times (tR) calib1->calib2 calib3 Calculate log(k') for each standard calib2->calib3 calib4 Plot log(k') vs. LogP to create calibration curve calib3->calib4 calc2 Interpolate LogP from calibration curve calib4->calc2 anal1 Inject test compound anal2 Record retention time (tR) anal1->anal2 calc1 Calculate log(k') for test compound anal2->calc1 calc1->calc2

Caption: Workflow for HPLC-based determination of LogP.

Conclusion

The systematic evaluation of solubility and partition coefficient is a foundational activity in the progression of any compound from a synthetic intermediate to a viable drug candidate. For 4,6-dichloro-2-ethyl-5-fluoropyrimidine, the robust shake-flask methods for both solubility and LogP provide the most accurate and reliable data for decision-making. For higher throughput needs in derivative screening, the HPLC-based LogP method offers a validated and efficient alternative. By applying these protocols with a clear understanding of the underlying scientific principles, researchers can effectively characterize this important building block and accelerate the development of novel therapeutics.

References

  • A Rapid Microscale Method for the Determination of Partition Coefficients by HPLC. (2006, October 23). SpringerLink.
  • Partition coefficient octanol/water.
  • Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD.
  • Test No.
  • Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2022, June 30). OECD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar.
  • Annex 4.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5).
  • Determination of the Partition Coefficient n-octanol/w
  • High-Throughput HPLC Method for the Measurement of Octanol-Water Partition Coefficients without an Organic Modifier. (2025, June 17). PubMed.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014, March 3). SciSpace.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
  • CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine. CymitQuimica.
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675. PubChem.
  • 4,6-dichloro-2-ethyl-5-fluoropyrimidine — Chemical Substance Inform
  • 4,6-Dichloro-5-fluoropyrimidine — Chemical Substance Inform
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • 4,6-Dichloro-2-ethyl-5-fluoropyrimidine. Sapphire Bioscience.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine. AK Scientific, Inc..
  • 4,6-dichloro-5-fluoropyrimidine | 213265-83-9. Sigma-Aldrich.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445. PubChem.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4,6-dichloro-2-ethyl-5-fluoropyrimidine Derivatives

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel 4,6-dichloro-2-ethyl-5-fluoropyrimidine derivatives. The success of any therapeutic candidate is critically depen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel 4,6-dichloro-2-ethyl-5-fluoropyrimidine derivatives. The success of any therapeutic candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required to generate a robust PK profile, enabling data-driven decisions in the progression of these promising compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, but its ADME profile can be significantly influenced by substitutions. The specific halogenation pattern (4,6-dichloro, 5-fluoro) and the ethyl group at the 2-position of the compounds necessitate a tailored approach to their pharmacokinetic evaluation.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict in vivo behavior. These high-throughput, cost-effective studies are essential for early-stage compound ranking and selection.

Aqueous Solubility and Permeability: The Twin Pillars of Absorption

Oral bioavailability is fundamentally governed by a compound's ability to dissolve in the gastrointestinal fluid and permeate the intestinal wall.

  • Aqueous Solubility: This is determined at various pH levels (e.g., 2.0, 5.0, 7.4) to mimic the conditions of the stomach and intestines. Poor solubility can be a significant hurdle for oral drug development.

  • Cell-Based Permeability (Caco-2 Assay): The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[1] These cells form a polarized monolayer with tight junctions and express relevant transporter proteins, providing a prediction of intestinal drug absorption and the potential for active efflux.[1]

Table 1: Representative Data for Caco-2 Permeability Assay

Compound IDApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Predicted Human Absorption
Derivative-00115.21.1High
Derivative-0022.54.8Low (Potential Efflux Substrate)
Atenolol (Low Permeability Control)< 1.0N/ALow
Propranolol (High Permeability Control)> 20.0N/AHigh

An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[2]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]

  • Transport Study (Apical to Basolateral, A→B): The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specified time points (e.g., 2 hours).

  • Transport Study (Basolateral to Apical, B→A): In a parallel experiment, the compound is added to the basolateral side, and samples are collected from the apical side to determine the rate of efflux.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[2]

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism.[3] Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and hepatic clearance.

  • Liver Microsomal Stability Assay: This is a common initial screen using subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, which are key players in Phase I metabolism.[4] This assay is cost-effective and has high-throughput capabilities, making it ideal for early lead optimization.[4]

  • Hepatocyte Stability Assay: For a more comprehensive view, including both Phase I and Phase II metabolism, assays using cryopreserved hepatocytes are employed.

Table 2: Representative Data for Human Liver Microsomal Stability

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction Ratio
Derivative-001> 60< 10Low
Derivative-0021546.2High
Verapamil (High Turnover Control)< 10> 69.3High
Tolbutamide (Low Turnover Control)> 60< 11.6Low
Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[5]

  • Incubation: The test compound is incubated with the liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH.[4][6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[4][6]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance is used to calculate the half-life and intrinsic clearance.[4]

Cytochrome P450 (CYP) Reaction Phenotyping

Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs).[7] This is a regulatory expectation in drug development.[8]

Two complementary approaches are typically used:

  • Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly measure metabolism by each isoform.[7]

  • Chemical Inhibition in Human Liver Microsomes: The compound is incubated with human liver microsomes in the presence and absence of specific CYP inhibitors. A significant decrease in metabolism in the presence of an inhibitor points to the involvement of that specific CYP isoform.[9]

Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug in plasma is free to distribute into tissues and exert its pharmacological effect.[10] Therefore, determining the extent of plasma protein binding (PPB) is a critical component of pharmacokinetic characterization.

  • Equilibrium Dialysis: This is considered the gold standard method for assessing PPB as it is less susceptible to experimental artifacts.[11] It utilizes a semipermeable membrane to separate the free and protein-bound drug fractions.[10]

Table 3: Plasma Protein Binding Data

Compound IDFraction Unbound (fu) in Plasma (%)
Derivative-00112.5
Derivative-0020.8
Warfarin (High Binding Control)< 1
Metoprolol (Low Binding Control)> 40

Highly bound compounds (>99.9%) can present analytical challenges, sometimes requiring more advanced techniques like flux dialysis.[12]

Section 2: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a living system.[13][14]

Study Design for Preclinical PK Studies
  • Animal Models: Rodent models (mice or rats) are typically used for initial PK screening.[14]

  • Dosing Routes:

    • Intravenous (IV): Provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).

    • Oral (PO): Used to assess oral absorption and determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

  • Blood Sampling: A sparse or serial blood sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Workflow for a Typical In Vivo PK Study

Caption: Workflow of an in vivo pharmacokinetic study.

Bioanalytical Method: The Core of Accurate Quantification

A robust and validated bioanalytical method is paramount for the accurate quantification of the drug in biological matrices like plasma.[15] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[16]

The development and validation of this method should adhere to regulatory guidelines, ensuring accuracy, precision, linearity, and stability.[16]

Key Pharmacokinetic Parameters

The plasma concentration-time data from in vivo studies are used to calculate critical PK parameters.

Table 4: Key Pharmacokinetic Parameters from a Rodent Study

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationDescription
Cmax (ng/mL)N/A1250Maximum observed plasma concentration
Tmax (h)N/A1.0Time to reach Cmax
AUC (ng*h/mL)35004200Area under the concentration-time curve (total drug exposure)
CL (mL/min/kg)15N/AClearance (volume of plasma cleared of drug per unit time)
Vd (L/kg)2.5N/AVolume of distribution (apparent volume into which the drug distributes)
(h)4.04.2Half-life (time for plasma concentration to decrease by 50%)
F (%)N/A60Oral Bioavailability (fraction of oral dose reaching systemic circulation)

Section 3: Data Integration and Strategic Interpretation

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition. By integrating in vitro and in vivo data, researchers can:

  • Establish In Vitro-In Vivo Correlation (IVIVC): For example, a high in vitro intrinsic clearance in liver microsomes should correlate with a high in vivo hepatic clearance.

  • Predict Human Pharmacokinetics: Data from preclinical species can be allometrically scaled to predict the pharmacokinetic profile in humans, guiding the design of first-in-human clinical trials.[14]

  • Identify Liabilities and Guide Optimization: If a compound shows poor oral bioavailability due to high efflux, medicinal chemists can design new derivatives to circumvent this issue. Similarly, if metabolic instability is a problem, the sites of metabolism can be identified and blocked to create more stable analogues.

Decision-Making Framework Based on PK Data

PK Data Decision Tree start Initial PK Profile bioavailability Oral Bioavailability (F) > 40%? start->bioavailability metabolism Metabolic Stability (t½) > 30 min? bioavailability->metabolism Yes optimize_sol Optimize Formulation/ Solubility bioavailability->optimize_sol No efflux Efflux Ratio < 2? metabolism->efflux Yes optimize_met Optimize Metabolic Soft Spots metabolism->optimize_met No proceed Proceed to Efficacy/Tox Studies efflux->proceed Yes optimize_efflux Redesign to Avoid Efflux efflux->optimize_efflux No

Caption: A simplified decision tree for advancing drug candidates.

Conclusion

A thorough pharmacokinetic profiling, as outlined in this guide, is not merely a set of experiments but a strategic imperative. For 4,6-dichloro-2-ethyl-5-fluoropyrimidine derivatives, understanding their ADME properties is fundamental to mitigating development risks and successfully advancing the most promising candidates toward clinical evaluation. By combining robust in vitro screening with definitive in vivo studies, research teams can build a clear, predictive, and actionable pharmacokinetic package.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • AxisPharm. Methods for the determination of plasma protein binding. (2024). Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Pharmaron. Protein Binding Assay: ICH M12-Compliant Testing. Available from: [Link]

  • PubMed. Cytochrome P450 reaction phenotyping: State of the art. (2025). Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Evotec. Plasma Protein Binding Assay. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • PMC. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • RSC Publishing. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024). Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Available from: [Link]

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Available from: [Link]

  • PubMed. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (2004). Available from: [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]

  • Frontiers. Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. Available from: [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026). Available from: [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026). Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • Bienta. Cytochrome CYP450 Reaction Phenotyping. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). Available from: [Link]

  • Semantic Scholar. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available from: [Link]

  • ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF. Available from: [Link]

  • Universität Bonn. Pharmacometric modeling of fluoropyrimidines - bonndoc. (2023). Available from: [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023). Available from: [Link]

  • MDPI. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. (2020). Available from: [Link]

  • Taylor & Francis. Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Available from: [Link]

  • FDA. Step 2: Preclinical Research. (2018). Available from: [Link]

  • FDA Requirements for Preclinical Studies. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available from: [Link]

  • Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • Credevo. BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025). Available from: [Link]

  • Creative Bioarray. In Vitro Metabolism Assay Kits & Reagents. Available from: [Link]

  • PMC. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Available from: [Link]

Sources

Exploratory

Baseline Toxicity and Handling Guidelines for 4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Executive Summary & Chemical Identity 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) is a highly reactive, polyhalogenated heterocyclic building block used extensively in the synthesis of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) is a highly reactive, polyhalogenated heterocyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Its structural motif—featuring two labile chlorine atoms adjacent to an electron-withdrawing fluorine atom—makes the pyrimidine ring a powerful electrophile. While this susceptibility to nucleophilic aromatic substitution ( SN​Ar ) is highly prized in drug development, it dictates a stringent baseline toxicity profile that requires specialized handling.

Table 1: Chemical Identity and Quantitative GHS Hazard Data

Property / HazardValue / ClassificationHazard CodeMechanistic Note
CAS Number 1152109-89-1N/APrimary identifier.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302, H312, H332Systemic absorption via multiple exposure routes.
Skin Irritation Category 2H315Localized protein alkylation upon contact.
Eye Irritation Category 2AH319Severe mucosal tissue reactivity.
Target Organ (STOT SE) Category 3H336CNS penetration causing transient drowsiness/dizziness.

Data synthesized from the [1].

Baseline Toxicity Profile & Mechanistic Causality

Unlike inert solvents, the toxicity of 4,6-dichloro-2-ethyl-5-fluoropyrimidine is driven entirely by its inherent chemical reactivity. As drug development professionals, understanding why a chemical is toxic is a prerequisite to designing effective, fail-safe laboratory protocols.

  • Electrophilic Cytotoxicity (H315, H319): The pyrimidine ring is profoundly electron-deficient due to the inductive pull of the fluorine and chlorine atoms. This renders the C4 and C6 positions highly susceptible to nucleophilic attack by biological nucleophiles (e.g., thiol groups in cysteine residues, primary amines in lysine). Upon dermal or ocular contact, the compound covalently binds to tissue proteins, causing immediate cellular damage and triggering inflammatory cascades.

  • Systemic and CNS Effects (H302, H312, H332, H336): The ethyl group at the C2 position imparts lipophilicity to the molecule. This lipophilic character enhances its ability to cross biological membranes, including the blood-brain barrier. Once systemic circulation is reached via inhalation of aerosols or dermal absorption, the compound interacts with the central nervous system, leading to specific target organ toxicity (STOT SE 3) that manifests as drowsiness or dizziness.

ToxicityMechanisms Exposure Exposure Event (Oral / Dermal / Inhalation) Absorption Systemic Absorption (Acute Tox. 4: H302, H312, H332) Exposure->Absorption Irritation Local Protein Alkylation (Skin Irrit. 2 / Eye Irrit. 2A) Exposure->Irritation CNS Blood-Brain Barrier Penetration (Lipophilic Diffusion) Absorption->CNS STOT STOT SE 3 (Drowsiness / Dizziness) CNS->STOT

Fig 1: Mechanistic pathways linking exposure routes to GHS toxicity classifications.

Self-Validating Handling Protocols

A "self-validating" protocol ensures that the failure of one operational step physically or logically prevents the initiation of the next, creating a closed-loop safety system. The following step-by-step methodology must be employed when handling this compound.

Step-by-Step Methodology

Step 1: Environmental Pre-Conditioning & PPE Verification

  • Action: Conduct all operations within a certified fume hood (minimum face velocity 100 fpm). Don standard PPE: EN 166 compliant safety goggles, lab coat, and nitrile gloves (minimum 0.11 mm thickness, inspected for micro-tears).

  • Causality: Halogenated pyrimidines can undergo slow hydrolysis in the presence of ambient humidity, releasing highly corrosive hydrogen chloride (HCl) gas. The fume hood prevents inhalation of both the primary compound and its degradants.

  • Validation Check: If the fume hood flow alarm sounds or the sash is raised above the safe operational mark, the user is physically restricted from opening the reagent bottle.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction vessel and the storage container with an inert gas (Nitrogen or Argon) prior to opening.

  • Causality: Excluding moisture prevents the generation of HCl and preserves the integrity of the electrophilic centers for the intended synthetic reaction.

  • Validation Check: The operator must observe positive bubbling through an oil bubbler to confirm positive inert gas pressure before proceeding to transfer.

Step 3: Closed-System Reagent Transfer

  • Action: Transfer the compound using a syringe/cannula (if in solution) or a static-free spatula (if solid) directly into the purged vessel. Avoid any open-air pouring.

  • Causality: Minimizes aerosolization and dust formation, directly mitigating the H332 (Inhalation) and H336 (CNS) exposure risks.

  • Validation Check: The absence of visible fuming during the transfer validates that the inert atmosphere is successfully maintained and ambient moisture is excluded.

Step 4: Nucleophilic Quenching (Post-Reaction)

  • Action: Decontaminate all transfer equipment (spatulas, syringes) by immersing them in a mild nucleophilic bath (e.g., 5% sodium bicarbonate or a dilute amine solution) inside the hood before removal.

  • Causality: The mild nucleophile safely reacts with any residual 4,6-dichloro-2-ethyl-5-fluoropyrimidine, converting it into a non-reactive, water-soluble byproduct.

HandlingProtocol Step1 1. Fume Hood & PPE Verification Step2 2. Inert Gas Purge (Exclude Moisture) Step1->Step2 Step3 3. Closed-System Reagent Transfer Step2->Step3 Step4 4. Nucleophilic Quenching Step3->Step4

Fig 2: Self-validating sequential workflow for handling reactive pyrimidines.

Emergency Response & Decontamination Workflows

In the event of an accidental breach of the self-validating protocol, immediate, mechanistically-sound intervention is required, mirroring standardized guidelines for related reactive fluoropyrimidines ()[2].

  • Dermal/Ocular Exposure: Due to the rapid alkylation of tissue proteins, time is critical. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Crucial Causality: Do not apply chemical neutralizers (like basic amines) directly to the skin or eyes, as the exothermic neutralization reaction will severely exacerbate thermal and chemical tissue damage. Seek immediate medical evaluation.

  • Spill Containment:

    • Evacuate personnel and ensure maximum fume hood/room ventilation.

    • Don a chemically resistant suit and heavy-duty nitrile gloves.

    • Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite). Crucial Causality: Do not use water to clean the initial spill, as rapid hydrolysis will generate a localized cloud of HCl gas.

    • Sweep the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

References

  • Title: 4,6-dichloro-2-ethyl-5-fluoropyrimidine — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Sources

Foundational

Discovery and Early Investigation of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine Scaffolds: A Technical Guide to Peptide Deformylase (PDF) Inhibitor Development

Executive Summary The compound 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS 1152109-89-1)[1] has emerged as a highly versatile synthetic scaffold in the discovery of novel antibacterial agents. As antimicrobial resistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS 1152109-89-1)[1] has emerged as a highly versatile synthetic scaffold in the discovery of novel antibacterial agents. As antimicrobial resistance (AMR) escalates, identifying targets distinct from those of classical antibiotics is paramount. Bacterial peptide deformylase (PDF), a metalloprotease essential for bacterial protein synthesis but absent in eukaryotic cytoplasmic translation, represents a highly selective target[2]. This whitepaper details the mechanistic rationale, synthetic utility, and self-validating early-stage investigation protocols for utilizing the 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold in PDF inhibitor drug discovery.

Mechanistic Rationale: Targeting the Formylation-Deformylation Cycle

Expertise & Experience: In eubacteria, protein synthesis universally initiates with N-formylmethionyl-tRNA (fMet-tRNA). Consequently, all nascent bacterial polypeptides carry an N-terminal formyl group. For the protein to mature and fold correctly, this formyl group must be excised. PDF catalyzes this essential hydrolytic deformylation. If PDF is inhibited, the subsequent action of methionine aminopeptidase (MAP) is blocked, leading to the accumulation of immature proteins, cessation of bacterial growth, and cell death[2].

Because eukaryotic cytoplasmic translation initiates with unformylated methionine, PDF inhibitors are inherently selective for bacterial pathogens. The 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold is strategically designed to mimic the transition state of the fMet substrate. The ethyl group at the C2 position provides optimal steric bulk and lipophilicity to occupy the S1' hydrophobic pocket of the PDF active site. Simultaneously, the fluorine at C5 enhances metabolic stability and modulates the pKa of the pyrimidine ring, improving target residence time.

PDF_Pathway Ribosome Ribosome (Translation) fMet Nascent Polypeptide (fMet-Protein) Ribosome->fMet Synthesis MetProt Met-Protein fMet->MetProt Deformylation PDF Peptide Deformylase (PDF) PDF->fMet Catalyzes Mature Mature Protein MetProt->Mature Cleavage MAP Methionine Aminopeptidase (MAP) MAP->MetProt Catalyzes Inhibitor PDF Inhibitor (Pyrimidine Scaffold) Inhibitor->PDF Blocks

Mechanism of bacterial protein maturation and targeted inhibition of Peptide Deformylase (PDF).

Synthetic Chemistry: Scaffold Derivatization via Sequential SNAr

Expertise & Experience: The 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold is highly prized for its two orthogonal leaving groups (chlorines at C4 and C6). The strong electron-withdrawing nature of the fluorine atom at C5 highly activates the adjacent C4 and C6 positions toward Nucleophilic Aromatic Substitution (SNAr). This allows for a controlled, sequential functionalization without requiring harsh conditions or complex transition-metal catalysts.

Step-by-Step Methodology: Synthesis of Hydrazino-Pyrimidine Intermediates

The following protocol outlines the foundational derivatization of the scaffold to generate the {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide precursors, as established in GlaxoSmithKline's PDF inhibitor development (e.g., Patent WO2009061879A1)[3].

  • Regioselective Amine Substitution (SNAr 1)

    • Reagents : 4,6-dichloro-2-ethyl-5-fluoropyrimidine (1.0 eq), N-methylpiperazine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.4 eq).

    • Procedure : Dissolve the pyrimidine scaffold in a polar aprotic solvent (e.g., DMF or DCM). Sequentially add N-methylpiperazine and DIPEA.

    • Conditions : Stir at room temperature for 2 hours.

    • Causality : The mild conditions are sufficient because the pyrimidine ring is highly electron-deficient. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming nucleophile.

  • Hydrazine Substitution (SNAr 2)

    • Reagents : Anhydrous hydrazine (excess, ~19 eq).

    • Procedure : To the completed reaction mixture from Step 1, add anhydrous hydrazine directly.

    • Conditions : Stir at room temperature until complete consumption of the monochloro-intermediate is observed via LC-MS.

    • Causality : Hydrazine acts as a potent bidentate nucleophile, displacing the remaining, less reactive chloride at C6. The large excess is critical to prevent dimerization (the formation of symmetric bis-pyrimidine hydrazines).

  • Coupling to Hydroxyformamide

    • The resulting hydrazine derivative is subsequently coupled to an alkyl-substituted oxopropyl-hydroxyformamide chain to yield the final active PDF inhibitor.

Synthetic_Workflow Scaffold 4,6-dichloro-2-ethyl-5-fluoropyrimidine (Starting Material) Step1 SNAr 1: Amine Addition (N-methylpiperazine, DIPEA, RT) Scaffold->Step1 Intermediate 4-amino-6-chloro-2-ethyl-5-fluoropyrimidine Intermediate Step1->Intermediate Regioselective Substitution Step2 SNAr 2: Hydrazine Addition (Anhydrous Hydrazine, Excess) Intermediate->Step2 Product Hydrazino-Pyrimidine Precursor (Ready for Hydroxyformamide Coupling) Step2->Product Second Chloride Displacement

Two-step sequential SNAr workflow for derivatizing the 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold.

Early Investigation & In Vitro Assays (Self-Validating Protocols)

Trustworthiness & Causality: To confirm that the synthesized pyrimidine derivatives are true PDF inhibitors and not non-specific cytotoxins, the early investigation must employ self-validating biological assays[4]. A standard Minimum Inhibitory Concentration (MIC) assay is insufficient on its own because it does not prove the mechanism of action.

Self-Validating Protocol 1: The Trimethoprim Bypass Assay

  • Rationale : Trimethoprim inhibits dihydrofolate reductase, depleting tetrahydrofolate and preventing the formylation of Met-tRNA. Under specific conditions (rich media supplemented with trimethoprim and thymidine), E. coli can survive using unformylated Met-tRNA, rendering PDF non-essential for growth[2].

  • Validation : If a compound truly targets PDF, it will inhibit E. coli growth in standard media, but it will lose its antibacterial activity in the trimethoprim/thymidine bypass media. This differential toxicity definitively proves on-target PDF inhibition.

Self-Validating Protocol 2: Efflux Pump Knockouts (tolC mutants)

  • Rationale : Many Gram-negative bacteria possess robust efflux pumps (e.g., AcrAB-TolC in E. coli) that expel small molecules, masking the intrinsic potency of the inhibitor[4].

  • Validation : Testing compounds against E. coli Δ tolC strains reveals the true target engagement capability of the scaffold, isolating target affinity from membrane permeability issues.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of optimized 4,6-dichloro-2-ethyl-5-fluoropyrimidine-derived PDF inhibitors, comparing enzyme kinetics against whole-cell efficacy[5].

Assay / ParameterTarget Organism / EnzymeExpected Value RangeSignificance
Enzyme IC 50​ E. coli PDF (Ni 2+ )10 – 50 nMDemonstrates high-affinity binding to the metalloprotease active site.
Enzyme IC 50​ S. pneumoniae PDF5 – 20 nMIndicates broad-spectrum potential across Gram-positive pathogens.
MIC (Standard) S. aureus (MRSA)0.5 – 2.0 µg/mLPotent whole-cell efficacy against clinically relevant Gram-positive strains.
MIC (Standard) E. coli (Wild-Type)>32 µg/mLPoor efficacy due to outer membrane impermeability and active efflux.
MIC ( Δ tolC) E. coli ( Δ tolC)1.0 – 4.0 µg/mLConfirms that the scaffold is highly active once inside the Gram-negative cell.
MIC (Bypass) E. coli (+ TMP/Thy)>64 µg/mLSelf-Validation : Loss of activity proves the compound is strictly PDF-dependent.

Conclusion

The 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold is a highly versatile and chemically tractable starting point for the synthesis of next-generation PDF inhibitors. By leveraging its orthogonal reactivity in SNAr reactions, medicinal chemists can rapidly generate libraries of hydrazino-pyrimidine derivatives. When coupled with rigorous, self-validating biological assays like the trimethoprim bypass, researchers can confidently advance these compounds through the early stages of the antibacterial drug discovery pipeline.

References

  • SmithKline Beecham Corporation. "WO2009061879A1 - Peptide deformylase inhibitors". Google Patents.
  • Apfel, C. M., et al. "Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Clements, J. M., et al. "Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Chen, D. Z., et al. "Synthesis and Antibacterial Activity of Peptide Deformylase Inhibitors". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

UV-Vis Absorption Spectra of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine in Methanol: A Technical Guide

Executive Summary & Chemical Context As a Senior Application Scientist, understanding the spectroscopic behavior of highly functionalized heterocyclic intermediates is paramount for robust drug development and quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, understanding the spectroscopic behavior of highly functionalized heterocyclic intermediates is paramount for robust drug development and quality control. 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS 1152109-89-1) is a highly reactive, multi-halogenated pyrimidine scaffold frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including bacterial peptide deformylase (PDF) inhibitors[1].

Because this molecule features multiple leaving groups (the 4,6-dichloro substituents) and an electron-withdrawing fluorine atom, it is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Ultraviolet-Visible (UV-Vis) spectroscopy serves as a critical, non-destructive analytical tool to monitor its purity, concentration, and reaction kinetics in real-time. This whitepaper elucidates the photophysical properties of 4,6-dichloro-2-ethyl-5-fluoropyrimidine in methanol, detailing the causality behind its electronic transitions, the specific solvatochromic effects of methanol, and a self-validating experimental protocol for accurate spectral acquisition.

Theoretical Framework: Electronic Transitions in Halogenated Pyrimidines

The UV-Vis absorption spectrum of a pyrimidine derivative is dictated by the electronic transitions within its heteroaromatic ring. The unsubstituted pyrimidine chromophore typically exhibits two primary absorption bands in the UV region[2]:

  • π→π∗ Transition: A high-intensity band typically observed between 240–270 nm.

  • n→π∗ Transition: A lower-intensity band (often appearing as a shoulder) between 280–300 nm, arising from the non-bonding electrons on the ring nitrogen atoms.

Substituent Effects (Auxochromic Shifts)

In 4,6-dichloro-2-ethyl-5-fluoropyrimidine, the electronic landscape is heavily perturbed by its substituents:

  • 5-Fluoro Group: Fluorine is highly electronegative (inductive electron withdrawal) but can donate electron density through resonance (+M effect). In 5-fluoropyrimidines, this typically results in a slight bathochromic (red) shift of the π→π∗ band compared to the unsubstituted ring, pushing the maximum absorption ( λmax​ ) to approximately 265–270 nm[3].

  • 4,6-Dichloro Groups: The heavy-atom effect and the extended conjugation provided by the lone pairs on the chlorine atoms further lower the energy of the π∗ orbital, narrowing the HOMO-LUMO gap and enhancing the molar absorptivity ( ϵ ).

  • 2-Ethyl Group: This alkyl group provides a mild inductive electron-donating effect (+I), which slightly destabilizes the ground state, contributing to a minor red shift.

G GS Ground State (S0) Fluoropyrimidine Pi π → π* Transition (~260-270 nm) High Intensity GS->Pi UV Excitation nPi n → π* Transition (~280-300 nm) Low Intensity GS->nPi UV Excitation RedShift Bathochromic Shift (Red Shift) Pi->RedShift Result BlueShift Hypsochromic Shift (Blue Shift) nPi->BlueShift Result MeOH Methanol Solvation (H-Bonding) MeOH->Pi Stabilizes π* MeOH->nPi Stabilizes n-orbital

Caption: Electronic transitions of halogenated pyrimidines and the solvatochromic impact of methanol.

Solvent Effects: The Role of Methanol

Methanol ( CH3​OH ) is the solvent of choice for analyzing this compound due to its excellent solubilizing power for moderately polar organic molecules and its deep UV cutoff (~205 nm), which provides an unobstructed optical window for pyrimidine analysis[4].

However, methanol is a polar, protic solvent. Its ability to form hydrogen bonds with the solute fundamentally alters the absorption spectrum[5]:

  • Hypsochromic (Blue) Shift of the n→π∗ Band: The hydroxyl proton of methanol forms strong hydrogen bonds with the non-bonding ( n ) electron pairs on the pyrimidine nitrogens. This interaction stabilizes the ground state n -orbital, increasing the energy required for the n→π∗ transition and shifting the band to shorter wavelengths.

  • Bathochromic (Red) Shift of the π→π∗ Band: Conversely, the polar nature of methanol stabilizes the excited π∗ state (which is generally more polar than the ground state) more effectively than the ground state. This reduces the energy gap for the π→π∗ transition, shifting the primary absorption peak to longer wavelengths.

Data Presentation: Spectroscopic Parameters

The following tables summarize the expected quantitative data for 4,6-dichloro-2-ethyl-5-fluoropyrimidine based on the established behavior of structurally analogous fluorinated pyrimidines[3].

Table 1: Theoretical UV-Vis Absorption Parameters in Methanol

Transition TypeExpected λmax​ (nm)Relative Intensity ( ϵ )Causality / Structural Origin
π→π∗ 265 – 272 nmHigh ( >104L⋅mol−1⋅cm−1 )Conjugated pyrimidine ring; red-shifted by Cl/F auxochromes.
n→π∗ 285 – 295 nmLow ( <103L⋅mol−1⋅cm−1 )Pyrimidine nitrogens; blue-shifted due to MeOH H-bonding.

Table 2: Impact of Solvent Polarity on Absorption Maxima

SolventPolarity IndexProtic/AproticEffect on π→π∗ Effect on n→π∗
Hexane0.1AproticBaselineBaseline
Dichloromethane3.1AproticSlight Red ShiftNegligible
Methanol 5.1 Protic Moderate Red Shift Strong Blue Shift

Experimental Protocol: Self-Validating UV-Vis Methodology

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating steps. The use of low-quality methanol can introduce severe background absorption and baseline drift between 200–250 nm[4], masking critical spectral data. Therefore, solvent quality verification is built into the workflow.

Materials Required:
  • 4,6-dichloro-2-ethyl-5-fluoropyrimidine (Analytical Standard, >99% purity).

  • Methanol (HPLC or Spectroscopic Grade, UV cutoff ≤205 nm).

  • Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary series or equivalent)[6].

  • Matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology:
  • Solvent Quality Validation (The Blanking Phase):

    • Fill two matched quartz cuvettes with Spectroscopic Grade methanol.

    • Place them in the reference and sample compartments of the double-beam spectrophotometer.

    • Run a baseline scan from 400 nm down to 200 nm.

    • Validation Check: The absorbance must remain below 0.05 AU across the entire range. If high absorption is observed below 250 nm, the methanol is contaminated with UV-active organics and must be replaced[4].

  • Stock Solution Preparation:

    • Accurately weigh 1.0 mg of 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

    • Dissolve in 10.0 mL of validated methanol to create a 100μg/mL stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute the stock solution 1:10 with methanol to achieve a working concentration of 10μg/mL (approx. 5×10−5M ). This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering to the Beer-Lambert Law[3].

  • Spectral Acquisition:

    • Rinse the sample cuvette three times with the working solution, then fill it.

    • Scan the sample from 400 nm to 200 nm using a scan rate of 100 nm/min and a spectral bandwidth (SBW) of 1.0 nm[6].

  • Data Deconvolution & Analysis:

    • Identify the primary λmax​ (expected ~268 nm).

    • Calculate the molar extinction coefficient ( ϵ ) using the formula: ϵ=A/(c⋅l) , where A is absorbance, c is molar concentration, and l is the path length (1 cm).

Workflow Prep Sample Prep (10 μg/mL in HPLC MeOH) Blank Baseline Correction (Pure MeOH Blank) Prep->Blank Scan Spectral Scan (200 - 400 nm) Blank->Scan Analyze Deconvolution & Peak Analysis Scan->Analyze Validate Purity Validation (SNAr Monitoring) Analyze->Validate

Caption: Self-validating experimental workflow for UV-Vis spectrophotometric analysis.

Applications in Drug Development

Understanding this specific UV-Vis profile is not merely an academic exercise. In the synthesis of peptide deformylase inhibitors, 4,6-dichloro-2-ethyl-5-fluoropyrimidine undergoes sequential SN​Ar reactions (e.g., displacement of the chlorine atoms by amines or hydrazines)[1].

Because the substitution of a highly electronegative chlorine atom with a nitrogen-based nucleophile significantly alters the electron density of the pyrimidine ring, the λmax​ will shift dramatically during the reaction. By monitoring the depletion of the ~268 nm band and the emergence of a new, red-shifted product band, researchers can achieve precise, real-time kinetic monitoring of the API synthesis without relying solely on time-consuming LC-MS workflows.

References

  • Solvent Effects on 2,4-Dihydroxy-5-Fluoropyrimidine Scribd[Link]

  • WO2009061879A1 - Peptide deformylase inhibitors Google P
  • The Basics of UV-Vis Spectrophotometry Agilent Technologies[Link]

  • Eco-Friendly Facile Spectrophotometric Determination of 5-Fluorouracil Journal of Current Engineering and Technology (Pubtexto)[Link]

  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore The Journal of Physical Chemistry Letters (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed Suzuki cross-coupling of 4,6-dichloro-2-ethyl-5-fluoropyrimidine

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine Introduction & Mechanistic Rationale 4,6-Dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Introduction & Mechanistic Rationale

4,6-Dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) is a highly versatile, electrophilic building block widely utilized in the synthesis of advanced therapeutics, including kinase inhibitors and antibacterial agents[1]. The pyrimidine core is inherently electron-deficient, a property that is significantly amplified by the electron-withdrawing fluorine atom at the C5 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the carbon-chlorine bonds at the C4 and C6 positions exceptionally reactive toward oxidative addition by low-valent palladium(0) species[2].

The Causality of Regioselectivity and Sequential Coupling: Because the starting material is symmetrical, the initial oxidative addition can occur at either the C4 or C6 position with equal probability. However, achieving selective mono-arylation is highly feasible due to the electronic bias introduced after the first coupling event[3].

  • Electronic Deactivation: The newly introduced aryl moiety generally donates electron density into the pyrimidine core via resonance or inductive effects. This increases the electron density of the mono-coupled intermediate, raising the activation energy required for the second oxidative addition[4].

  • Steric Hindrance: The bulk of the first aryl group sterically shields the remaining adjacent C-Cl bond.

By strictly controlling the stoichiometry (1.05 equivalents of boronic acid) and maintaining a moderate reaction temperature (60–80 °C), scientists can reliably isolate the mono-coupled product (4-aryl-6-chloro-2-ethyl-5-fluoropyrimidine). A second, distinct aryl group can subsequently be introduced at the C6 position by applying harsher conditions (higher temperatures and excess reagents), enabling the synthesis of unsymmetrical 4,6-diarylpyrimidines[5].

Reaction Workflow & Logical Decision Tree

G Start 4,6-Dichloro-2-ethyl -5-fluoropyrimidine Conditions Pd(dppf)Cl2, Na2CO3 Ar-B(OH)2 (1.05 eq) Start->Conditions OxAdd Oxidative Addition (Facilitated by C5-F) Conditions->OxAdd Mono Mono-Aryl Product (4-Aryl-6-chloro...) OxAdd->Mono 60-80 °C Strict Stoichiometry Branch Second Arylation Required? Mono->Branch Branch->Mono Quench & Isolate Di Di-Aryl Product (4,6-Diaryl...) Branch->Di >90 °C, Excess Base + Ar'-B(OH)2

Decision workflow for the selective mono- vs. di-arylation of the fluoropyrimidine scaffold.

Optimization of Reaction Conditions

The choice of catalyst, base, and solvent dictates the success of the coupling. Pd(dppf)Cl₂·CH₂Cl₂ is recommended for mono-coupling because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing off-target degradation. A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) is critical: dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate intermediate, which is the actual species undergoing transmetalation[6].

Table 1: Effect of Reaction Parameters on Mono- vs. Di-Coupling Selectivity

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Ar-B(OH)₂ (eq)Yield (Mono)Yield (Di)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O902.50< 5%88%
Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃1,4-Dioxane/H₂O601.0592% < 2%
Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃1,4-Dioxane/H₂O1001.0565%20%
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O801.1085%8%

Note: Yields are based on LC-MS UV integration at 254 nm. Ar-B(OH)₂ used for this model was phenylboronic acid.

Experimental Protocols

Protocol A: Selective Mono-Arylation (Synthesis of 4-Aryl-6-chloro-2-ethyl-5-fluoropyrimidine)

Self-Validation Tip: Track the reaction via LC-MS. The starting material exhibits a classic 9:6:1 isotopic pattern (due to two ³⁵Cl/³⁷Cl isotopes), whereas the desired mono-coupled product will display a distinct 3:1 isotopic ratio, confirming the displacement of exactly one chlorine atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-2-ethyl-5-fluoropyrimidine (1.0 mmol, 195 mg) and the desired arylboronic acid (1.05 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) and anhydrous Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Seal the vial with a PTFE-lined septum. Sparge the mixture with Argon gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block set to 60 °C . Stir vigorously (800 rpm) for 4–6 hours.

  • Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Terminate the reaction once the 9:6:1 starting material mass is consumed, even if trace boronic acid remains, to prevent over-coupling.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the mono-coupled product.

Protocol B: Sequential One-Pot Di-Arylation (Synthesis of Unsymmetrical 4,6-Diaryl-2-ethyl-5-fluoropyrimidine)

This protocol leverages the electronic differentiation of the mono-coupled intermediate to install a second, different aryl group without needing to isolate the intermediate[4].

Step-by-Step Methodology:

  • First Coupling: Follow Protocol A (Steps 1-4) using Arylboronic Acid A (1.0 mmol). Allow the reaction to proceed at 60 °C until complete conversion to the mono-adduct is confirmed by LC-MS.

  • Second Reagent Addition: Briefly remove the vial from the heat. Under a positive flow of Argon, add Arylboronic Acid B (1.5 mmol) and an additional portion of Na₂CO₃ (1.5 mmol). If the reaction has stalled or Pd black has precipitated, add an additional 2.5 mol% of Pd(dppf)Cl₂·CH₂Cl₂.

  • Second Coupling Execution: Reseal and degas the vial for 5 minutes. Increase the heating block temperature to 95–100 °C and stir vigorously for 12 hours. Causality: The higher temperature provides the necessary thermal energy to overcome the increased activation barrier of the electron-enriched, sterically hindered mono-aryl intermediate[5].

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium particulates, washing with Ethyl Acetate. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to yield the unsymmetrical di-aryl pyrimidine.

References

  • WO2009061879A1 - Peptide deformylase inhibitors Source: Google Patents URL
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine Source: Benchchem URL
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: PMC - NIH URL
  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL
  • Suzuki reaction Source: Wikipedia URL

Sources

Application

Application Note: Regioselective Sequential Functionalization of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Executive Summary 4,6-Dichloro-2-ethyl-5-fluoropyrimidine (CAS No. 1152109-89-1) is a highly privileged, polyhalogenated heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical agents, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dichloro-2-ethyl-5-fluoropyrimidine (CAS No. 1152109-89-1) is a highly privileged, polyhalogenated heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical agents, including bacterial peptide deformylase (PDF) inhibitors[1]. Because the molecule possesses multiple reactive sites, achieving asymmetric di-functionalization requires precise control over reaction conditions. This application note provides a comprehensive, self-validating guide to the sequential, regioselective functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The Causality of Sequential SNAr

The ability to precisely control the sequential functionalization of 4,6-dichloro-2-ethyl-5-fluoropyrimidine is rooted in the dynamic electronic modulation of the pyrimidine π -system during the reaction[2].

  • Initial State (Symmetry & Electrophilicity): The starting material possesses a plane of symmetry, rendering the C4 and C6 chlorine atoms chemically equivalent. The combined electron-withdrawing inductive ( −I ) effects of the two chlorines and the C5-fluorine make the ring highly electrophilic. Consequently, the first SNAr step (e.g., with a secondary amine) is statistically driven, highly exothermic, and proceeds rapidly at room temperature.

  • Intermediate State (Resonance Deactivation): The introduction of the first nucleophile (e.g., an amino group) breaks the molecular symmetry. Crucially, the nitrogen lone pair donates electron density into the pyrimidine ring via resonance ( +M effect). This significantly increases the electron density at the remaining C6 position, raising the activation energy ( Ea​ ) required to form the subsequent Meisenheimer complex[2].

  • Chemoselectivity: This electronic deactivation kinetically suppresses over-reaction. The mono-substituted intermediate is highly stable under the initial mild conditions, ensuring perfect chemoselectivity (>99:1 mono:di ratio). The second SNAr step requires forcing conditions (excess nucleophile, elevated temperatures) or a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO)[3].

MechanisticPathway State1 State 1: Highly Electrophilic C4/C6 activated by F and Cl Action1 Fast Attack by Nu1 State1->Action1 State2 State 2: Resonance Deactivation +M effect from Nu1 lone pair Action1->State2 Ea1 (Low) Action2 Slow Attack by Nu2 Requires Heat or Catalyst State2->Action2 State3 State 3: Fully Functionalized Stable Pyrimidine Scaffold Action2->State3 Ea2 (High)

Electronic causality in sequential SNAr: Resonance deactivation increases activation energy.

Experimental Protocols

Protocol A: One-Pot Sequential SNAr (Synthesis of PDF Inhibitor Intermediates)

This protocol details the validated synthesis of an asymmetric di-aminated pyrimidine intermediate[1].

Step 1: Mono-amination at C4

  • Preparation: Dissolve 4,6-dichloro-2-ethyl-5-fluoropyrimidine (1.0 g, 5.13 mmol) in anhydrous dichloromethane (DCM) or isopropanol (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (1.97 mL, 12.4 mmol, 2.4 eq).

  • Nucleophile Addition: Dropwise add N -methylpiperazine (626 μ L, 5.64 mmol, 1.1 eq) while maintaining the reaction vessel at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 2 hours.

  • In-Process Control (IPC) & Validation: Monitor reaction progress via LC-MS. The starting material exhibits a characteristic dichloro ( Cl2​ ) isotope pattern (~9:6:1 ratio for M : M+2 : M+4). The reaction is deemed complete when this is fully replaced by the mono-substituted intermediate mass [M+H]+ exhibiting a monochloro ( Cl1​ ) isotope pattern (~3:1 ratio for M : M+2).

Step 2: Functionalization at C6

  • Nucleophile Addition: To the same reaction vessel (one-pot), add anhydrous hydrazine (1.29 mL, 99 mmol, large excess)[1].

  • Reaction: Stir at room temperature for 12 hours. (Note: If substituting hydrazine with a sterically hindered amine, heat the reaction to 60 °C for 4–6 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL), extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: LC-MS analysis of the crude product will show the final di-substituted product lacking any heavy chlorine isotope pattern ( Cl0​ ).

Protocol B: DABCO-Catalyzed Second SNAr for Weak Nucleophiles

For less reactive nucleophiles (e.g., aliphatic alcohols or deactivated anilines), DABCO serves as a potent nucleophilic catalyst to overcome the resonance deactivation of the intermediate[3].

  • Preparation: Isolate the mono-substituted intermediate from Protocol A. Dissolve 1.0 eq of the intermediate in anhydrous DMF (0.5 M concentration).

  • Catalyst & Nucleophile: Add DABCO (2.0 eq) and the secondary weak nucleophile (e.g., an alcohol, 1.5 eq).

  • Reaction: Heat the mixture to 60–80 °C for 4–8 hours. DABCO forms a highly reactive double-DABCO adduct intermediate in situ, which is rapidly displaced by the weak nucleophile, accelerating the otherwise sluggish second SNAr step[3].

G SM 4,6-Dichloro-2-ethyl- 5-fluoropyrimidine (Symmetric) SNAr1 1st SNAr (Nu1) Mild Conditions (RT) DIPEA, 2h SM->SNAr1 Intermediate Mono-substituted Intermediate (Deactivated Ring) SNAr1->Intermediate High Chemoselectivity SNAr2 2nd SNAr (Nu2) Harsh/Catalyzed Conditions Excess Nu2 or Heat Intermediate->SNAr2 Product Asymmetric Di-substituted Pyrimidine SNAr2->Product Regiocontrolled

Workflow of sequential SNAr demonstrating regiocontrolled di-functionalization.

Quantitative Data Summary

The table below summarizes the kinetic and thermodynamic differences between the first and second functionalization steps, highlighting the required shift in reaction conditions to achieve high yields.

StepNucleophileBase / CatalystTemp (°C)Time (h)Yield (%)Selectivity
1 N -methylpiperazine (1.1 eq)DIPEA (2.4 eq)20–252>95>99:1 (Mono:Di)
2 Anhydrous Hydrazine (Excess)None20–251285–90Complete Conversion
2 (Alt) Aliphatic Alcohols (1.5 eq)DABCO (2.0 eq)60–804–875–80>95% (Target:Byproduct)

References

  • [1] Title: WO2009061879A1 - Peptide deformylase inhibitors | Source: Google Patents | URL:

  • [2] Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | Source: The Journal of Organic Chemistry | URL:[Link]

  • [3] Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag | Source: The Journal of Organic Chemistry | URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Using 4,6-dichloro-2-ethyl-5-fluoropyrimidine

Abstract This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) centered on 4,6-dichloro-2-ethyl-5-fluoropyrimidine, a highly versatile and privileged scaffold in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) centered on 4,6-dichloro-2-ethyl-5-fluoropyrimidine, a highly versatile and privileged scaffold in modern medicinal chemistry.[1] As a key building block, its efficient derivatization is critical for the rapid development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[2][3] We will detail field-proven protocols for essential C-C and C-N bond-forming reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and regioselective Nucleophilic Aromatic Substitution (SNAr). The protocols emphasize the causality behind experimental choices and leverage the transformative advantages of microwave irradiation—dramatically reduced reaction times, enhanced yields, and improved reproducibility—to accelerate discovery workflows.[4][5]

Introduction: The Strategic Advantage of Microwave Chemistry

The 4,6-dichloro-2-ethyl-5-fluoropyrimidine core is a cornerstone in drug discovery due to the strategic placement of its reactive sites. The two chlorine atoms offer distinct opportunities for sequential, regioselective functionalization, while the electron-withdrawing fluorine atom and the pyrimidine ring itself activate the molecule for key transformations.[6][7]

Conventional thermal synthesis methods for derivatizing such scaffolds are often plagued by long reaction times, high energy consumption, and the formation of unwanted by-products.[5][8] Microwave-assisted synthesis has emerged as a superior enabling technology that circumvents these limitations.[9] By utilizing microwave energy to directly and efficiently heat the polar molecules in the reaction mixture, MAOS provides rapid, uniform heating that leads to remarkable rate enhancements, often reducing reaction times from many hours to mere minutes.[4][10]

This document serves as a practical guide for researchers, providing not just step-by-step instructions but also the scientific rationale needed to adapt and troubleshoot these powerful reactions.

Protocol I: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceutical agents.[4] When applied to dichloropyrimidines, the reaction typically proceeds with high regioselectivity at the more electrophilic C4 position.[6][11] Microwave irradiation is exceptionally effective at accelerating the catalytic cycle, enabling rapid library synthesis.[6]

Experimental Workflow & Catalytic Cycle

The general workflow for this reaction is streamlined for efficiency, moving from setup to purified product in a significantly reduced timeframe.

G A 1. Reagent Prep B 2. Microwave Vial Setup (Substrate, Boronic Acid, Catalyst, Base, Solvent) A->B Add reagents C 3. Microwave Irradiation (e.g., 100-140 °C, 10-20 min) B->C Seal & place in reactor D 4. Reaction Cooldown C->D Automated cooling E 5. Work-up (Aqueous/Organic Extraction) D->E Transfer mixture F 6. Purification (Column Chromatography) E->F Isolate crude G Purified C4-Coupled Product F->G Isolate pure fraction

Caption: High-level workflow for microwave-assisted Suzuki coupling.

The underlying palladium-catalyzed cycle is what drives the transformation, with each step accelerated by the rapid heating provided by microwave energy.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_complex reductive_elimination Reductive Elimination biaryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar' (Coupled Product) reductive_elimination->product aryl_halide R-X (Pyrimidine-Cl) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation G A 1. Reagent Prep B 2. Microwave Vial Setup (Substrate, Amine, Catalyst, Ligand, Base, Solvent) A->B Add reagents C 3. Microwave Irradiation (e.g., 120-150 °C, 15-30 min) B->C Seal & place in reactor D 4. Reaction Cooldown C->D Automated cooling E 5. Work-up (Filtration & Extraction) D->E Transfer mixture F 6. Purification (Column Chromatography) E->F Isolate crude G Purified C4-Amino Product F->G Isolate pure fraction Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)L(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'₂ (Coupled Product) reductive_elimination->product aryl_halide R-X (Pyrimidine-Cl) aryl_halide->oxidative_addition amine R'₂NH + Base amine->amine_coordination G A 1. Reagent Prep B 2. Microwave Vial Setup (Substrate, Nucleophile, Base [optional], Solvent) A->B Add reagents C 3. Microwave Irradiation (e.g., 140-160 °C, 15-30 min) B->C Seal & place in reactor D 4. Reaction Cooldown C->D Automated cooling E 5. Work-up (Precipitation or Extraction) D->E Transfer mixture F 6. Purification (Recrystallization or Chromatography) E->F Isolate crude G Purified Substituted Product F->G Isolate pure fraction SNAr_Mechanism Reactants Pyrimidine-Cl + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Addition (Slow) Products Pyrimidine-Nu + Cl⁻ Meisenheimer->Products Elimination (Fast)

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Aufreinigungsmethoden für Reaktionsmischungen von 4,6-Dichlor-2-ethyl-5-fluorpyrimidin

Answering in German as the user prompt is in German. Verfasst von: Einem leitenden Anwendungswissenschaftler Einleitung: Willkommen in diesem speziellen technischen Leitfaden zur Aufreinigung von 4,6-Dichlor-2-ethyl-5-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as the user prompt is in German.

Verfasst von: Einem leitenden Anwendungswissenschaftler

Einleitung:

Willkommen in diesem speziellen technischen Leitfaden zur Aufreinigung von 4,6-Dichlor-2-ethyl-5-fluorpyrimidin. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit diesem wichtigen Zwischenprodukt arbeiten. Die Synthese von 4,6-Dichlor-2-ethyl-5-fluorpyrimidin führt oft zu einer komplexen Mischung aus Ausgangsmaterialien, Zwischenprodukten, Nebenprodukten und dem gewünschten Produkt. Eine effektive Aufreinigung ist entscheidend, um die Qualität und den Erfolg nachfolgender Syntheseschritte zu gewährleisten.

Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen und detaillierte Protokolle, die auf etablierten wissenschaftlichen Prinzipien und praktischer Laborerfahrung basieren. Unser Ziel ist es, Sie in die Lage zu versetzen, gängige Aufreinigungsprobleme zu überwinden und konstant hochreines 4,6-Dichlor-2-ethyl-5-fluorpyrimidin zu erhalten.

Anleitung zur Fehlerbehebung: Häufige Aufreinigungsprobleme

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Aufreinigung Ihrer 4,6-Dichlor-2-ethyl-5-fluorpyrimidin-Reaktionsmischung auftreten können.

Frage 1: Mein Roh-NMR zeigt mehrere unidentifizierte aromatische Signale. Was sind die wahrscheinlichen Verunreinigungen und wie entferne ich sie?

Antwort:

Unidentifizierte aromatische Signale im Roh-NMR einer Synthese von 4,6-Dichlor-2-ethyl-5-fluorpyrimidin deuten oft auf das Vorhandensein von Ausgangsmaterialien, Regioisomeren oder über- bzw. unterhalogenierten Pyrimidin-Nebenprodukten hin. Die spezifischen Verunreinigungen hängen von Ihrem Syntheseweg ab, aber häufige Ursachen sind nicht umgesetzte Pyrimidin-Vorläufer oder Isomere, die während der Reaktion gebildet werden.

Ein logischer erster Schritt ist der Versuch einer einfachen Umkristallisation. Diese Technik ist wirksam, wenn das gewünschte Produkt ein Feststoff ist und die Verunreinigungen unterschiedliche Löslichkeitsprofile aufweisen.

Empfohlenes Startprotokoll: Umkristallisation

  • Lösungsmittelscreening: Testen Sie die Löslichkeit Ihres Rohprodukts in einer Reihe von Lösungsmitteln bei Raumtemperatur und bei erhöhten Temperaturen. Ideale Lösungsmittel sind solche, in denen das Produkt bei Raumtemperatur schwer, bei höheren Temperaturen jedoch gut löslich ist. Gute Ausgangspunkte für halogenierte Heterocyclen sind Hexane, Heptan, Ethanol, Isopropanol oder Mischungen davon.

  • Auflösung: Lösen Sie das Rohmaterial in einer minimalen Menge des gewählten heißen Lösungsmittels, um eine gesättigte Lösung zu bilden.

  • Heißfiltration (Optional, aber empfohlen): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch, um sie zu entfernen.

  • Kristallisation: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Eine weitere Abkühlung in einem Eisbad oder Kühlschrank kann die Kristallbildung maximieren.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge kalten Lösungsmittels und trocknen Sie sie unter Vakuum.

Sollte die Umkristallisation kein Produkt von ausreichender Reinheit liefern, ist die Säulenchromatographie der nächste logische Schritt.[1][2][3]

Frage 2: Ich versuche, mein Produkt mittels Säulenchromatographie an Kieselgel zu reinigen, erhalte aber eine schlechte Trennung oder das Produkt scheint sich auf der Säule zu zersetzen. Was soll ich tun?

Antwort:

Eine schlechte Trennung oder Zersetzung auf Kieselgel ist ein häufiges Problem bei halogenierten Pyrimidinen. Die saure Natur von Standard-Kieselgel kann manchmal zur Zersetzung empfindlicher Verbindungen führen.[1] Darüber hinaus kann die Polarität des dichlorierten Pyrimidins der von bestimmten Verunreinigungen zu ähnlich sein, was zu einer Co-Elution führt.

Schritte zur Fehlerbehebung:

  • Desaktivierung des Kieselgels: Bevor Sie Ihre Säule vorbereiten, können Sie die sauren Stellen auf dem Kieselgel neutralisieren. Dies kann durch die Herstellung einer Aufschlämmung des Kieselgels in Ihrem gewählten Eluentensystem und die Zugabe einer kleinen Menge einer nicht-nukleophilen Base wie Triethylamin (typischerweise 0,1-1 % v/v) erfolgen. Lassen Sie diese Aufschlämmung etwa 30 Minuten rühren, bevor Sie die Säule packen. Dieser einfache Schritt kann oft eine Zersetzung auf der Säule verhindern.

  • Wechsel zu einer anderen stationären Phase: Wenn die Desaktivierung das Problem nicht löst, sollten Sie eine weniger saure oder inerte stationäre Phase in Betracht ziehen.

    • Aluminiumoxid (Neutral oder Basisch): Aluminiumoxid kann eine ausgezeichnete Alternative zu Kieselgel für säureempfindliche Verbindungen sein.[1] Achten Sie darauf, den richtigen Aktivitätsgrad für Ihre Trennung zu wählen.

    • Florisil®: Dies ist ein Magnesiumsilikatgel, das weniger sauer als Kieselgel ist und eine andere Selektivität bieten kann.

  • Optimierung Ihres Eluentensystems: Ein systematischer Ansatz bei der Auswahl des Eluenten ist entscheidend. Beginnen Sie mit einem unpolaren Lösungsmittel wie Hexan oder Heptan und erhöhen Sie die Polarität allmählich durch Zugabe eines polareren Lösungsmittels wie Ethylacetat oder Dichlormethan. Die Dünnschichtchromatographie (DC) ist Ihr bestes Werkzeug, um schnell verschiedene Lösungsmittelsysteme zu überprüfen und dasjenige zu finden, das die beste Trennung ergibt (ein ΔRf von mindestens 0,2 zwischen Ihrem Produkt und den Hauptverunreinigungen ist ideal).[2]

Arbeitsablauf zur Optimierung der Säulenchromatographie:

G start Rohprodukt tlc DC-Analyse mit verschiedenen Laufmittelsystemen (z.B. Hexan/EtOAc, DCM) start->tlc decision Gute Trennung auf DC? tlc->decision column Säulenchromatographie durchführen (Kieselgel) decision->column Ja deactivate Kieselgel desaktivieren (z.B. mit Triethylamin) decision->deactivate Nein pure_product Reines Produkt column->pure_product deactivate->tlc alt_phase Stationäre Phase wechseln (z.B. Aluminiumoxid, Florisil®) deactivate->alt_phase Immer noch schlechte Trennung alt_phase->tlc

Bildunterschrift: Entscheidungs-Workflow zur Optimierung der Säulenchromatographie.

Frage 3: Mein Produkt ist ein Öl und eine Umkristallisation ist nicht möglich. Was ist die beste Alternative für die Aufreinigung im großen Maßstab?

Antwort:

Für nicht kristalline Produkte, insbesondere im größeren Maßstab, wo die Chromatographie umständlich und teuer sein kann, ist die Destillation oft die effektivste Aufreinigungsmethode. 4,6-Dichlor-2-ethyl-5-fluorpyrimidin ist eine relativ flüchtige Verbindung, was sie zu einem guten Kandidaten für die Destillation macht. Patente beschreiben die Destillation verwandter Verbindungen wie 4,6-Dichlor-5-fluorpyrimidin unter reduziertem Druck.[4]

Wichtige Überlegungen zur Destillation:

  • Vakuumdestillation: Um eine thermische Zersetzung zu verhindern, wird dringend empfohlen, die Destillation unter reduziertem Druck (Vakuum) durchzuführen.[5] Dies senkt den Siedepunkt der Verbindung.

  • Fraktionierte Destillation: Wenn Sie Verunreinigungen mit Siedepunkten nahe dem Ihres Produkts haben, ist eine fraktionierte Destillationskolonne (z. B. eine Vigreux- oder Füllkörperkolonne) erforderlich, um eine gute Trennung zu erreichen.

  • Reinheitsanalyse der Fraktionen: Sammeln Sie mehrere Fraktionen und analysieren Sie jede mit einer geeigneten Methode (z. B. GC-MS oder ¹H-NMR), um die reinsten Fraktionen zu identifizieren und zu kombinieren.

Tabelle 1: Vergleich der Aufreinigungsmethoden

MethodeVorteileNachteileAm besten geeignet für
Umkristallisation Einfach, kostengünstig, skalierbar, kann sehr hohe Reinheit liefern.Nur auf Feststoffe anwendbar, kann geringere Ausbeuten haben.Kristalline Feststoffe mit unterschiedlichen Löslichkeitsprofilen zu den Verunreinigungen.
Säulenchromatographie Weit verbreitet anwendbar, kann komplexe Gemische trennen.[2]Kann langsam und im großen Maßstab teuer sein, Potenzial für Produktzersetzung.Aufreinigung im kleinen bis mittleren Maßstab, Trennung eng verwandter Verbindungen.
Destillation Hervorragend für flüchtige Flüssigkeiten/Öle, skalierbar, relativ kostengünstig.[4][5]Erfordert, dass die Verbindung thermisch stabil ist, trennt möglicherweise Isomere nicht gut.Flüchtige, thermisch stabile Flüssigkeiten oder niedrigschmelzende Feststoffe.

Häufig gestellte Fragen (FAQs)

F1: Was ist das erwartete Aussehen und der Schmelzpunkt von reinem 4,6-Dichlor-2-ethyl-5-fluorpyrimidin?

Obwohl spezifische Daten leicht variieren können, ist hochreines 4,6-Dichlor-2-ethyl-5-fluorpyrimidin typischerweise ein niedrigschmelzender Feststoff oder ein farbloses bis blassgelbes Öl bei Raumtemperatur. Ein eng verwandtes Analogon, 4-Chlor-6-ethyl-5-fluorpyrimidin, wird als ölige Masse oder braune Flüssigkeit beschrieben.[6][7]

F2: Welche Analysetechniken eignen sich am besten zur Beurteilung der Reinheit meines Endprodukts?

Eine Kombination von Techniken wird immer für eine umfassende Reinheitsbewertung empfohlen:

  • Gaschromatographie-Massenspektrometrie (GC-MS): Hervorragend zur Identifizierung flüchtiger Verunreinigungen und zur Bestimmung des prozentualen Reinheitsgrades.[8] Sie ist besonders nützlich für die Analyse von organischen Halogenverbindungen.[9]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Nützlich für nichtflüchtige Verunreinigungen und zur Entwicklung einer quantitativen Analysemethode.[10] Die HPLC-Analyse wird in Patenten zur Reinheitsbestimmung ähnlicher Verbindungen erwähnt.[11][12]

  • Kernspinresonanz (NMR)-Spektroskopie (¹H, ¹³C, ¹⁹F): Bietet eine strukturelle Bestätigung Ihres Produkts und kann zur Identifizierung und Quantifizierung von Verunreinigungen verwendet werden, wenn deren Signale aufgelöst sind. ¹⁹F-NMR ist besonders nützlich für fluorhaltige Verbindungen.

  • Elementaranalyse: Kann eine endgültige Bestätigung der elementaren Zusammensetzung Ihres aufgereinigten Produkts liefern.

F3: Kann ich eine Lösungsmittelextraktion zur Vorreinigung meiner Reaktionsmischung verwenden?

Ja, eine Flüssig-Flüssig-Extraktion ist ein ausgezeichneter erster Aufreinigungsschritt. Nach dem Quenchen Ihrer Reaktion können Sie ein organisches Lösungsmittel (z. B. Dichlormethan, Ethylacetat) verwenden, um Ihr Produkt aus der wässrigen Phase zu extrahieren. Das Waschen der organischen Phase mit einer milden Base (z. B. gesättigte Natriumbicarbonatlösung) kann helfen, saure Verunreinigungen zu entfernen, während ein Waschen mit Sole hilft, Wasser zu entfernen. Dieses Aufarbeitungsverfahren reinigt Ihr Rohprodukt erheblich, bevor Sie mit der Chromatographie oder Destillation fortfahren.[7]

Experimenteller Arbeitsablauf: Allgemeine Aufreinigungsstrategie

G start Rohe Reaktionsmischung workup Wässrige Aufarbeitung / Extraktion start->workup analysis1 Analyse des Rohprodukts (DC, GC-MS, NMR) workup->analysis1 decision1 Ist das Produkt ein Feststoff? analysis1->decision1 recrystallize Umkristallisation versuchen decision1->recrystallize Ja distill Vakuumdestillation decision1->distill Nein (Öl) analysis2 Kristalle analysieren recrystallize->analysis2 decision2 Reinheit > 98%? analysis2->decision2 chromatography Säulenchromatographie decision2->chromatography Nein end Reines Produkt decision2->end Ja analysis3 Fraktionen / Eluat analysieren distill->analysis3 chromatography->analysis3 decision3 Reinheit > 98%? analysis3->decision3 decision3->chromatography Nein, erneut aufreinigen decision3->end Ja

Bildunterschrift: Ein allgemeiner Entscheidungsbaum zur Aufreinigung von 4,6-Dichlor-2-ethyl-5-fluorpyrimidin.

Referenzen

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann. (Ein umfassender Leitfaden zu Standard-Laboraufreinigungstechniken). URL: [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell, Longman Scientific & Technical. (Ein klassisches Lehrbuch mit ausführlichen Details zu praktischen Laborverfahren, einschließlich Destillation und Umkristallisation). URL: [Link]

  • Column Chromatography. University of Alberta, Department of Chemistry. (Eine Online-Ressource, die die Prinzipien der Säulenchromatographie erklärt). URL: [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents (US6255486B1). (Ein Patent, das die Synthese und Aufreinigung einer eng verwandten Verbindung beschreibt). URL:

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. (Eine Beschreibung der GC-MS-Technik und ihrer Anwendungen). URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-2-ethyl-5-fluoropyrimidine Derivatives

Welcome to the Technical Support Center. The 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold is a highly functionalized and valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold is a highly functionalized and valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and peptide deformylase inhibitors. However, researchers frequently encounter stalled reactions and low yields when attempting to functionalize the C4 and C6 positions.

This guide provides causal mechanistic insights, quantitative benchmarks, and self-validating protocols to help you troubleshoot and overcome steric hindrance during amination workflows.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do my Nucleophilic Aromatic Substitution ( SN​Ar ) reactions with bulky secondary amines stall at 10-20% conversion, whereas primary amines reach completion at room temperature? A1: The reactivity disparity is rooted in the transition state geometry. While the 5-fluoro group inductively withdraws electron density (activating the pyrimidine core), its lone pairs also donate into the ring via resonance, partially offsetting this activation. More critically, the C4 and C6 positions are sterically flanked by the 5-fluoro group and the 2-ethyl group[1]. When a bulky secondary amine (e.g., a heavily substituted piperidine) approaches the C4-CCl bond, it experiences severe steric repulsion (A-strain) in the Meisenheimer complex transition state. Compact secondary amines (like N-methylpiperazine) or primary amines bypass this clash and can achieve full conversion at room temperature.

Q2: Heating my SN​Ar reaction to 120°C in DMF causes degradation rather than product formation. How can I force the substitution of a bulky amine? A2: Thermal forcing of SN​Ar in polar aprotic solvents (DMF, DMSO) often leads to side reactions, such as dimethylamine displacement (from DMF degradation) or hydrolysis of the C-Cl bond if trace water is present. Instead of brute-force heating, you must switch the reaction manifold from SN​Ar to a Palladium-catalyzed Buchwald-Hartwig Amination (BHA)[2]. Transition metal catalysis bypasses the traditional SN​Ar Meisenheimer complex, relying instead on the oxidative addition of the C-Cl bond to Pd(0). Using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos) efficiently accommodates sterically encumbered partners[3].

Q3: How do I ensure mono-substitution at C4 without competitive di-substitution at C6? A3: The first substitution replaces an electron-withdrawing chlorine with an electron-donating amine. This drastically enriches the pyrimidine ring's electron density, significantly raising the activation energy required for a second substitution at C6. To ensure strict mono-substitution, maintain a stoichiometric ratio of 1.0 to 1.05 equivalents of the nucleophile. The intrinsic electronic deactivation post-mono-amination acts as a self-validating stopping point[4].

Section 2: Quantitative Benchmarks for Reagent Selection

Selecting the correct reaction pathway is dictated by the steric profile of your nucleophile. Use the following validated parameters to establish your baseline conditions:

Nucleophile Steric ProfileExample NucleophilePreferred PathwayOptimal Base / Catalyst SystemTemp (°C)Expected Yield
Primary Amine Benzylamine SN​Ar DIPEA (2.0 eq)25>90%
Compact Sec. Amine N-methylpiperazine SN​Ar DIPEA (2.0 eq)2585–95%
Bulky Sec. Amine 2-MethylpiperidineBuchwald-Hartwig Pd2​(dba)3​ / XPhos / Cs2​CO3​ 90–10070–85%
Steric Aniline 2,6-DiisopropylanilineBuchwald-Hartwig Pd(OAc)2​ / RuPhos / NaOtBu11065–80%

Section 3: Self-Validating Experimental Protocols

Protocol A: Mild SN​Ar for Compact Nucleophiles

Use this protocol for primary amines and unhindered secondary amines (e.g., N-methylpiperazine).

  • Preparation: Charge an oven-dried flask with 4,6-dichloro-2-ethyl-5-fluoropyrimidine (1.0 eq) and anhydrous Ethanol or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes at 0°C.

  • Nucleophile Addition: Dropwise add the compact amine (1.05 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction mixture should remain pale yellow. A shift to pitch black indicates solvent degradation or polymerization. Complete consumption of the starting mass with a single major +1 mass peak confirms that the intrinsic electronic deactivation successfully prevented di-substitution.

Protocol B: Buchwald-Hartwig Cross-Coupling for Sterically Hindered Amines

Use this protocol when SN​Ar stalls due to A-strain from the 5-fluoro/2-ethyl flanking groups[2],[3].

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 4,6-dichloro-2-ethyl-5-fluoropyrimidine (1.0 eq), the bulky amine (1.2 eq), and finely milled anhydrous Cs2​CO3​ (2.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 90–100°C for 12 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. The initial dark purple/red color of the Pd2​(dba)3​ precatalyst must transition to a clear pale yellow/orange within the first 15 minutes of heating. This visual cue validates the successful reduction and ligand exchange to form the active L−Pd(0) catalytic species. If the solution turns black and precipitates Pd-black, the oxidative addition has failed, or oxygen has breached the system.

Section 4: Pathway Decision Workflow

Use the following logical flowchart to determine the optimal functionalization strategy for your specific derivative.

G N1 Target: C4/C6 Amination of 4,6-dichloro-2-ethyl-5-fluoropyrimidine N2 Assess Nucleophile Steric Bulk N1->N2 N3 Compact Amines (e.g., N-methylpiperazine) N2->N3 N4 Bulky Amines (e.g., Substituted Piperidines) N2->N4 N5 S_NAr Pathway N3->N5 N6 Buchwald-Hartwig Pathway N4->N6 N7 Conditions: DIPEA (2 eq), EtOH or DMF, 25-80°C N5->N7 N8 Conditions: Pd2(dba)3, XPhos, Cs2CO3, Dioxane, 90-110°C N6->N8 N9 Self-Validation: LC-MS confirms mono-adduct (Intrinsic deactivation) N7->N9 N8->N9

Decision tree for selecting amination pathways based on nucleophile steric hindrance.

Sources

Troubleshooting

Scale-up optimization for 4,6-dichloro-2-ethyl-5-fluoropyrimidine synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 4,6-dichloro-2-ethyl-5-fluoropyrimidine . This guide is engineered for process chemists, researchers, and drug development professionals transitioning...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4,6-dichloro-2-ethyl-5-fluoropyrimidine . This guide is engineered for process chemists, researchers, and drug development professionals transitioning this critical fluorinated pyrimidine scaffold from bench-scale discovery to multi-kilogram pilot production.

Scaling up this two-step synthesis—comprising a base-catalyzed condensation followed by a highly exothermic chlorination—introduces severe heat transfer, safety, and yield challenges[1][2]. This center provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure a safe and high-yielding campaign.

Synthetic Workflow Overview

Workflow A Diethyl Fluoromalonate + Propionamidine B Base-Catalyzed Condensation (NaOMe, MeOH, 65°C) A->B C 2-Ethyl-5-fluoropyrimidine-4,6-diol (Intermediate) B->C Acidic Workup (pH 1-2) D Chlorination (POCl3 + Pyridine/DMA) C->D E 4,6-Dichloro-2-ethyl-5-fluoropyrimidine (Target Product) D->E Inverse Quench (<10°C)

Workflow for the two-step synthesis of 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

Section 1: Condensation Reaction (Step 1) - FAQs & Troubleshooting

Q: Why does the yield of the diol intermediate drop significantly upon scaling up the condensation step? Causality & Mechanism: In large batch reactors, heat transfer limitations cause localized overheating during the addition of sodium methoxide. This thermal stress promotes the premature decarboxylation or hydrolysis of diethyl fluoromalonate before it can fully condense with propionamidine[3]. Solution: Implement controlled, subsurface dosing of the base using a jacketed reactor. Maintain the internal temperature strictly below 30°C during addition, only heating to reflux (65°C) once the addition is complete.

Q: What is the optimal pH for isolating the diol intermediate during the aqueous workup? Causality & Mechanism: Post-condensation, the diol exists as a highly soluble sodium salt in the basic methanolic mixture. Adjusting the pH to exactly 1.0–2.0 using 30% HCl ensures complete protonation of the pyrimidine-diol tautomers[4]. This eliminates its ionic character, drastically reducing aqueous solubility and driving quantitative precipitation.

Section 2: Chlorination Scale-Up (Step 2) - FAQs & Troubleshooting

Q: How can we safely manage the POCl₃ chlorination step at a multi-kilogram scale without risking thermal runaway? Causality & Mechanism: The chlorination of pyrimidine diols with phosphorus oxychloride (POCl₃) is notoriously exothermic. Traditional bench methods use a massive excess of POCl₃ as both reagent and solvent, creating a severe latent exothermic hazard during the aqueous quench[5]. Solution: Modern scale-up protocols mandate the use of equimolar POCl₃ (approx. 2.1 to 2.5 equivalents relative to the diol) combined with a tertiary amine under solvent-free conditions[1]. Alternatively, continuous-flow microreactors can be employed to precisely control the reaction time and temperature, suppressing undesired overreactions and mitigating thermal risks[2].

Q: During the aqueous quench of the chlorination mixture, we observe severe product degradation. How do we prevent this? Causality & Mechanism: 4,6-dichloro-5-fluoropyrimidines are highly sensitive to prolonged exposure to hot, acidic aqueous environments. When excess POCl₃ reacts with water, it violently generates HCl and H₃PO₄ alongside massive amounts of heat[5], which rapidly hydrolyzes the newly formed carbon-chlorine bonds back to the diol. Solution: Never add water to the reaction mixture. Instead, perform an inverse quench : slowly drop the cooled reaction mixture into a massive excess of vigorously stirred ice-water, ensuring the internal temperature never exceeds 10°C.

Q: What is the role of N,N-dimethylaniline (DMA) or pyridine in the chlorination step? Causality & Mechanism: Tertiary amines act as both acid scavengers (neutralizing the HCl byproduct) and nucleophilic catalysts. They react directly with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate, which drastically accelerates the substitution of the hydroxyl groups and minimizes the formation of the monochloro-intermediate[2][3].

Section 3: Quantitative Data & Optimization Matrices

Table 1: Quantitative Comparison of POCl₃ Chlorination Strategies

StrategyPOCl₃ EquivalentsYield (%)Safety ProfileScalability
Traditional Batch >5.0 (Solvent)70-80%High Risk (Massive Quench Exotherm)Poor
Equimolar Batch 2.1 - 2.585-95%Moderate Risk (Controlled Quench)Excellent
Continuous Micro-flow 2.1 - 2.5>95%Low Risk (Minimal Hold-up Volume)Excellent

Table 2: Troubleshooting Matrix for Diol Condensation

SymptomRoot CauseCorrective Action
High levels of unreacted fluoromalonate Insufficient base or moisture contamination.Titrate NaOMe before use; maintain strict anhydrous N₂ conditions.
Formation of des-fluoro impurities Excessive heating or prolonged base exposure.Strictly control reaction temperature to 65°C; limit reaction time to 4 hours.
Poor precipitation during workup Incorrect pH adjustment.Ensure pH is precisely 1.0 - 2.0 using 30% HCl; cool to 5°C before filtration.

Section 4: Self-Validating Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 2-Ethyl-5-fluoropyrimidine-4,6-diol
  • Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with anhydrous N₂ for 30 minutes.

  • Reagent Charging: Charge 10 L of anhydrous methanol and 2.5 kg of propionamidine hydrochloride. Stir at 200 rpm until a uniform suspension is achieved.

  • Base Addition: Slowly dose 30% sodium methoxide in methanol (approx. 3.0 eq) via an addition funnel over 90 minutes.

    • Self-Validation Check: Monitor the internal temperature. A stable temperature profile (<30°C) without sudden spikes confirms a controlled, safe deprotonation phase.

  • Condensation: Add diethyl fluoromalonate (approx. 3.5 kg) continuously over 2 hours. Heat the reactor to reflux (65°C) for 4 hours.

    • Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is complete when >95% consumption of diethyl fluoromalonate is confirmed[3].

  • Workup & Isolation: Concentrate the mixture under vacuum to remove methanol. Dissolve the resulting residue in 15 L of deionized water. Slowly add 30% HCl until the pH reaches 1.5. Cool to 5°C, filter the precipitated diol, and dry under a vacuum at 60°C.

    • Self-Validation Check: Analyze the mother liquor via HPLC. A product loss of <2% confirms optimal pH precipitation parameters[4].

Protocol B: Equimolar POCl₃ Chlorination to 4,6-Dichloro-2-ethyl-5-fluoropyrimidine
  • Reactor Preparation: Ensure the 50 L reactor is completely dry. Moisture reacts violently with POCl₃[5].

  • Reagent Charging: Suspend 3.0 kg of the dried 2-ethyl-5-fluoropyrimidine-4,6-diol in 3.5 L of POCl₃ (approx. 2.2 equivalents)[1].

  • Catalyst Addition: Slowly add N,N-dimethylaniline (DMA) (1.0 eq) over 1 hour.

    • Self-Validation Check: Immediate, controlled off-gassing of HCl indicates active Vilsmeier-Haack complex formation. Ensure the scrubber system is active.

  • Heating: Heat the mixture to 100°C for 4 hours.

    • Self-Validation Check: IPC via HPLC must show <1% of the monochloro intermediate before proceeding to the quench phase.

  • Inverse Quench (CRITICAL): Cool the reaction mixture to 20°C. Dropwise add the mixture into a secondary 100 L reactor containing 40 L of vigorously stirred ice-water.

    • Self-Validation Check: The internal temperature of the quench tank must not exceed 15°C at any point to prevent product hydrolysis.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 10 L). Wash the combined organic layers with saturated NaHCO₃ to remove residual acid, dry over MgSO₄, and concentrate. Vacuum distill the residue to obtain pure 4,6-dichloro-2-ethyl-5-fluoropyrimidine as a clear liquid.

References

  • US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine Source: Google Patents URL
  • CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound Source: Google Patents URL
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: MDPI Molecules URL
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)
  • Source: PubMed (Chempluschem)

Sources

Optimization

Resolving solubility issues of 4,6-dichloro-2-ethyl-5-fluoropyrimidine in aqueous media

Overview & Mechanistic Context Working with 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1)[1] presents significant physicochemical challenges. This highly reactive, lipophilic intermediate is frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Working with 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1)[1] presents significant physicochemical challenges. This highly reactive, lipophilic intermediate is frequently utilized in the synthesis of and kinase targets[2].

The Solubilization Barrier: The core issue stems from the molecule's high crystal lattice energy and extreme lipophilicity. The compound lacks hydrogen-bond donors (such as -OH or -NH2 groups). Furthermore, the dense halogenation (two chlorines, one fluorine) and the ethyl group create a highly hydrophobic surface area. Water molecules cannot thermodynamically justify breaking their own hydrogen-bond networks to solvate this non-polar structure, resulting in near-zero aqueous solubility[3]. While it is soluble in organic solvents like DMSO and methanol[4], introducing it into aqueous assay media requires precise formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from DMSO into my assay buffer? A1: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in 100% DMSO, diluting this stock into an aqueous buffer drastically reduces the solvent's capacity to solvate the hydrophobic pyrimidine ring. The local concentration of the compound exceeds its kinetic solubility limit in the new aqueous environment, leading to rapid nucleation and precipitation.

Q2: Can I adjust the pH of my buffer to improve solubility? A2: No. Unlike many pharmaceutical compounds, 4,6-dichloro-2-ethyl-5-fluoropyrimidine does not possess ionizable functional groups (weak acids or weak bases) within the physiological pH range. Therefore, [3]. Critical Warning: Exposing this compound to high pH (basic conditions) will likely cause unwanted degradation. The halogens at the 4- and 6-positions are highly activated for nucleophilic aromatic substitution (SNAr) and can be rapidly hydrolyzed by hydroxide ions[2].

Q3: What is the most effective formulation strategy for in vivo or cell-based assays? A3: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyrimidine ring, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility without altering the compound's chemical structure. Studies on similar pyrimidine derivatives have shown using this method[5].

Troubleshooting Guide: Solubilization Strategies

Choosing the right strategy depends entirely on your downstream application's tolerance for organic solvents or excipients.

Solubilization_Strategy Start Aqueous Assay Requirement Q1 Tolerates >1% DMSO? Start->Q1 S1 Use DMSO/Buffer Co-solvent System Q1->S1 Yes Q2 Requires strictly aqueous environment? Q1->Q2 No S2 Use HP-β-CD Complexation Q2->S2 Yes S3 Use Surfactants (Tween-80/PEG) Q2->S3 No

Caption: Decision tree for selecting a solubilization strategy.

Validated Experimental Protocols

Protocol 1: Kinetic Solubility via DMSO Co-Solvent System

Objective: To determine the maximum tolerable concentration of the compound in an aqueous buffer containing a fixed percentage of DMSO (e.g., 1% v/v).

Causality & Logic: Direct addition of solid powder to a 1% DMSO buffer will fail due to the slow dissolution kinetics of the crystalline solid. We must first disrupt the crystal lattice by dissolving it entirely in pure DMSO, then carefully manage the solvent shift to prevent nucleation. This protocol is a self-validating system, utilizing nephelometry or visual inspection to confirm the absence of micro-precipitates.

Step-by-Step Methodology:

  • Prepare Master Stock: Dissolve 4,6-dichloro-2-ethyl-5-fluoropyrimidine in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to maximize kinetic solubility during the mixing phase.

  • Rapid Injection: While vortexing the buffer vigorously, inject the DMSO stock directly into the center of the vortex (avoiding the tube walls) to ensure instantaneous mixing. For a 1% DMSO final concentration, add 10 µL of stock to 990 µL of buffer.

  • Validation (Nephelometry): Incubate the solution for 2 hours at room temperature. Measure the absorbance at 620 nm or use a nephelometer. An increase in light scattering compared to a blank buffer indicates micro-precipitation, meaning the kinetic solubility limit has been exceeded.

Protocol 2: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Objective: To achieve millimolar aqueous solubility without the use of organic solvents by[6].

Causality & Logic: Natural cyclodextrins can self-assemble and aggregate[7], so the modified HP-β-CD is used. Cyclodextrins require time and mechanical energy to form stable equilibrium complexes with hydrophobic guests. Vigorously stirring an excess of the solid compound in the cyclodextrin solution ensures that the thermodynamic equilibrium of complexation is reached[8]. The subsequent filtration step acts as a physical validation, ensuring only the fully complexed, soluble fraction remains[3].

HPBCD_Workflow Step1 Prepare HP-β-CD (20% w/v in Water) Step2 Add Excess Pyrimidine Step1->Step2 Step3 Equilibrate (Stir 24-48h) Step2->Step3 Step4 Filter (0.22 µm) Remove Solids Step3->Step4 Step5 Quantify (HPLC/UV-Vis) Step4->Step5

Caption: Workflow for HP-β-CD inclusion complex preparation.

Step-by-Step Methodology:

  • Prepare Host Solution: Dissolve HP-β-CD in purified water or desired buffer to a final concentration of 20% (w/v).

  • Add Guest Compound: Add an excess amount of solid 4,6-dichloro-2-ethyl-5-fluoropyrimidine to the HP-β-CD solution (e.g., 10 mg per mL of solution).

  • Equilibration: Seal the vial and stir vigorously on a magnetic stir plate at room temperature for 24 to 48 hours. The extended time is critical for the hydrophobic pyrimidine to fully integrate into the cyclodextrin cavities.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, undissolved solid.

  • Validation (Quantification): Analyze the clear filtrate via HPLC-UV to determine the exact concentration of the solubilized pyrimidine derivative.

Quantitative Data Summary

The following table summarizes the expected performance of various solubilization matrices for 4,6-dichloro-2-ethyl-5-fluoropyrimidine:

Solubilization MatrixMax Achievable ConcentrationAqueous CompatibilityStability (24h at RT)Primary Use Case
100% DMSO > 100 mMN/A (Organic)HighMaster Stock Storage
1% DMSO in Buffer < 50 µMHighMedium (Prone to crashing)In vitro Biochemical Assays
20% HP-β-CD in Water ~ 2 - 5 mMHighHighCell-based & In vivo Assays
5% Tween-80 / 5% PEG400 ~ 1 mMMediumMediumAnimal Formulation

References

  • Schenone, S., et al. "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry, 45(12), 5958-64 (2010). Available at:[Link]

  • Chen, D., et al. "Peptide deformylase inhibitors." World Intellectual Property Organization, WO2009061879A1 (2009).
  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Science Journal of the Lander College of Arts and Sciences, 11(1) (2018). Available at:[Link]

  • ResearchGate. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." ResearchGate Publications (2018). Available at: [Link]

Sources

Troubleshooting

Shelf-life and storage optimization for 4,6-dichloro-2-ethyl-5-fluoropyrimidine

Shelf-Life Optimization, Troubleshooting, and Handling Guidelines Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Shelf-Life Optimization, Troubleshooting, and Handling Guidelines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) . This compound is a highly valuable electrophilic building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as peptide deformylase inhibitors ([1]). However, its unique electronic structure makes it exceptionally sensitive to environmental degradation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your reagent remains fully active for downstream applications.

Part 1: Expert Insight — The Chemistry of Instability

To master the storage of 4,6-dichloro-2-ethyl-5-fluoropyrimidine, one must understand the causality behind its degradation. The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of a highly electronegative fluorine atom at the 5-position further withdraws electron density via inductive effects.

The Result: The carbon atoms at positions 4 and 6 become extremely electrophilic. While this is perfect for your intended nucleophilic aromatic substitution (SNAr) reactions, it also means the C-Cl bonds are highly susceptible to nucleophilic attack by ambient moisture ([2]). If exposed to humid air, the compound undergoes spontaneous hydrolysis, replacing the active chloro groups with inactive hydroxyl groups.

HydrolysisPathway A 4,6-dichloro-2-ethyl -5-fluoropyrimidine (Intact) B H2O (Moisture) Nucleophilic Attack A->B Exposure to Air C Mono-hydroxy Intermediate B->C SNAr at C4/C6 D 4,6-dihydroxy Degradation Product C->D Further Hydrolysis

Mechanism of moisture-induced hydrolysis of the pyrimidine core.

Part 2: Troubleshooting FAQs

Q1: My downstream SNAr reaction yields have dropped from 90% to 40% over the last month using the same batch. What happened? A1: This is a classic symptom of reagent hydrolysis. When the stock bottle is repeatedly opened on the benchtop, atmospheric water acts as a nucleophile. The hydrolysis of the C-Cl bonds not only depletes the active concentration of your reagent but also releases hydrochloric acid (HCl) as a byproduct ([3]). Causality: The released HCl protonates the amine nucleophiles in your downstream SNAr reaction, rendering them non-nucleophilic and effectively killing the reaction.

Q2: Can I store this compound at room temperature on the benchtop? A2: Absolutely not. While some general safety data sheets suggest room temperature storage for stable pyrimidines, poly-halogenated pyrimidines require strict environmental controls ([4]). Benchtop storage exposes the compound to temperature fluctuations and humidity. It must be stored under an inert atmosphere (Argon or Nitrogen) and refrigerated (2–8°C) in a desiccator to arrest hydrolytic degradation.

Q3: How do I rescue a batch that has been exposed to moisture? A3: Rescue is generally not recommended. While you can technically attempt a re-chlorination using phosphorus oxychloride (POCl 3​ ) under reflux, this process is hazardous, requires extensive purification, and is rarely cost-effective for small-scale operations ([5]). The optimal approach is strict prevention through inert aliquoting.

Part 3: Quantitative Storage Data

To maximize shelf-life, strict adherence to optimal storage parameters is required. Below is a summary of expected stability based on environmental conditions:

Storage ConditionAtmosphereTemperatureExpected Shelf-LifeDegradation Risk
Optimal Argon/Nitrogen2–8°C> 12 MonthsLow
Acceptable Argon/Nitrogen20–25°C6 MonthsModerate
Suboptimal Ambient Air2–8°C< 1 MonthHigh (Hydrolysis)
Critical Failure Ambient Air20–25°C< 1 WeekExtreme
Part 4: Experimental Protocols
Protocol A: Inert Aliquoting Procedure

Do not use this reagent directly from the primary vendor bottle for daily experiments. Use the following methodology to protect the bulk supply.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to eliminate residual surface moisture. Transfer them directly into an inert glovebox (Argon or Nitrogen) while hot, and allow them to cool.

  • Equilibration (Critical Step): Bring the sealed stock bottle of 4,6-dichloro-2-ethyl-5-fluoropyrimidine to room temperature inside a desiccator before transferring it into the glovebox. Causality: Opening a cold bottle causes immediate condensation of trace atmospheric moisture on the chemical surface, instantly initiating hydrolysis.

  • Aliquoting: Inside the glovebox, weigh out single-use aliquots (e.g., 100 mg - 500 mg) into the pre-dried amber vials.

  • Sealing: Cap tightly with the PTFE-lined caps. Wrap the outer seal securely with Parafilm to create a secondary moisture barrier.

  • Storage: Remove from the glovebox and immediately store in a dark desiccator at 2–8°C.

StorageWorkflow Step1 1. Receive Reagent (Verify Seal Integrity) Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm Step3->Step4 Step5 5. Store at 2-8°C in Desiccator Step4->Step5

Optimal inert handling and storage workflow to maximize shelf-life.

Protocol B: LC-MS Quality Control (Self-Validating System)

To ensure Protocol A was successful, you must validate the integrity of your storage system using this QC method.

  • Sample Preparation: Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous Acetonitrile (LC-MS grade). Causality: Do not use protic solvents like Methanol or Water for the sample prep, as they will induce artificial hydrolysis during the injection, yielding false-positive degradation results.

  • Analysis: Run a fast gradient (5-95% Acetonitrile/Water with 0.1% Formic Acid) over 5 minutes.

  • System Validation:

    • Intact Reagent: Look for the parent mass at m/z ~195[M+H]+. You should observe a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

    • Degradation Product: Look for m/z ~177 [M+H]+ (representing the loss of one Cl atom and the addition of an OH group).

    • Validation Rule: If the peak area of m/z 177 exceeds 2% of the Total Ion Chromatogram (TIC), the storage protocol has failed. The batch must be discarded to prevent downstream reaction failures.

References
  • Google Patents. "WO2009061879A1 - Peptide deformylase inhibitors". Google Patents.
  • Google Patents. "CN105732514A - Synthetic method of 4,6-dichloropyrimidine". Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Engineering Efficacy: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrimidine Derivatives

In the landscape of rational drug design, the pyrimidine scaffold is a cornerstone of both endogenous biology and synthetic pharmacology. However, the bioisosteric replacement of a single hydrogen atom with a fluorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the pyrimidine scaffold is a cornerstone of both endogenous biology and synthetic pharmacology. However, the bioisosteric replacement of a single hydrogen atom with a fluorine atom on the pyrimidine ring can fundamentally transform a benign metabolite into a highly potent therapeutic agent.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrimidine derivatives, exploring the mechanistic causality behind their divergent bioactivities, metabolic stabilities, and target engagements.

Mechanistic Causality: The Power of the C–F Bond

The profound differences in bioactivity between non-fluorinated pyrimidines (e.g., uracil, cytosine) and their fluorinated counterparts (e.g., 5-fluorouracil, gemcitabine) stem from the unique physicochemical properties of the fluorine atom[1].

  • Steric Mimicry & Electronic Disruption: Fluorine is the second smallest substituent after hydrogen (Van der Waals radius of 1.47 Å vs. 1.20 Å), allowing fluorinated analogs to seamlessly bind to enzymes that recognize natural pyrimidines[2]. However, fluorine's extreme electronegativity profoundly alters the electron density of the pyrimidine ring, lowering the pKa and enhancing membrane permeability[3].

  • Metabolic Shielding: The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (~105–115 kcal/mol compared to ~98 kcal/mol for C–H)[4]. This exceptional bond strength effectively blocks cytochrome P450 (CYP450) mediated oxidation and alters catabolism by dihydropyrimidine dehydrogenase (DPD), significantly boosting the molecule's metabolic half-life[4][5].

  • Mechanism-Based "Suicide" Inhibition: While non-fluorinated deoxyuridine monophosphate (dUMP) is smoothly methylated by Thymidylate Synthase (TS) to produce dTMP, the fluorinated active metabolite (FdUMP) acts as an irreversible inhibitor[6]. Because the C–F bond cannot be cleaved by the enzyme, FdUMP forms a stable, covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (mTHF), permanently trapping the enzyme and halting DNA synthesis[6][7].

TS_Pathway Uracil Uracil / dUMP (Non-fluorinated) TS Thymidylate Synthase (TS) Uracil->TS Substrate Fluorouracil 5-Fluorouracil (5-FU) (Fluorinated) FdUMP FdUMP (Active Metabolite) Fluorouracil->FdUMP Intracellular Activation FdUMP->TS Competitive Binding Ternary Irreversible Ternary Complex (FdUMP + TS + mTHF) FdUMP->Ternary Covalent Trapping dTMP dTMP Synthesis (DNA Replication) TS->dTMP Catalysis Ternary->dTMP Blockade Apoptosis DNA Damage & Apoptosis Ternary->Apoptosis Thymineless Death

Mechanism of Thymidylate Synthase (TS) inhibition by fluorinated pyrimidines.

Quantitative Performance Comparison

The following table summarizes the divergent pharmacological profiles of a standard non-fluorinated pyrimidine (Uracil/dUMP) versus its fluorinated counterpart (5-FU/FdUMP).

ParameterNon-Fluorinated PyrimidineFluorinated PyrimidineMechanistic Causality
C-5 Bond Energy ~98 kcal/mol (C–H)~105–115 kcal/mol (C–F)The ultra-strong C–F bond resists enzymatic cleavage, fundamentally altering metabolic fate[4].
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Fluorine mimics hydrogen sterically but acts as a potent electron-withdrawing group[2].
TS Binding Affinity Transient (Natural Substrate)Irreversible InhibitorFdUMP forms a stable, covalent ternary complex with TS and mTHF, trapping the enzyme[7][8].
Metabolic Stability Rapidly degraded by DPDSignificantly prolongedFluorine shields the pyrimidine ring from rapid oxidative and catabolic degradation[3][5].
In Vitro Bioactivity Inactive (Supports growth)Highly CytotoxicDepletes dTMP pools, causing uracil misincorporation, DNA strand breaks, and apoptosis[6][8].

Validated Experimental Methodologies

To objectively evaluate the bioactivity and stability of novel pyrimidine derivatives, laboratories must employ rigorous, self-validating experimental systems. Below are the gold-standard protocols for assessing these compounds.

Protocol A: Target Engagement & Cytotoxicity (CellTiter-Glo Assay)

Causality: ATP quantitation is directly proportional to the number of metabolically active cells. This luminescent assay provides a highly sensitive readout that avoids the metabolic artifacts often seen in colorimetric (MTT/MTS) assays when testing antimetabolites.

Self-Validating System Components:

  • Edge-Effect Mitigation: Outer wells are filled with PBS to prevent evaporation-induced thermal gradients.

  • Assay Controls: Includes a cell-free background control (to subtract baseline luminescence), a vehicle control (0.1% DMSO to establish 100% viability), and a positive control (1 μM Staurosporine) to confirm the assay's dynamic range.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 cells (colorectal carcinoma) at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the fluorinated and non-fluorinated pyrimidine derivatives in culture media (final DMSO concentration ≤0.1%). Add to respective wells.

  • Incubation: Incubate the plates for 72 hours to allow for sufficient cell cycle progression, which is required for antimetabolite-induced "thymineless death"[6].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Data Analysis: Subtract cell-free background and normalize data against the vehicle control. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol B: Microsomal Stability Assay (LC-MS/MS)

Causality: This assay evaluates Phase I metabolic clearance. Cold acetonitrile is utilized to quench the reaction because it instantly denatures CYP450 enzymes and precipitates proteins, locking the metabolic snapshot in time and preventing artificial degradation during sample processing.

Self-Validating System Components:

  • Negative Control (Minus-NADPH): Ensures that compound loss is strictly CYP-mediated and not due to inherent chemical instability in the buffer.

  • Positive Control: Verapamil (a high-clearance drug) is run in parallel to validate the enzymatic viability of the liver microsome batch.

  • Internal Standard (IS): An isotopically labeled standard corrects for LC-MS/MS matrix effects and injection volume variations.

Workflow Step1 1. Compound Incubation (Test Cpd + Liver Microsomes) Step2 2. NADPH Addition (Initiate CYP450 Reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining Cpd) Step4->Step5 Step6 6. Data Processing (Calculate t1/2 & CLint) Step5->Step6

Self-validating experimental workflow for assessing metabolic stability.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL) and the pyrimidine test compound (final concentration 1 μM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing the Internal Standard (IS). Vortex vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the peak area ratio of the parent compound to the IS. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) based on the natural log of the percentage of compound remaining versus time.

Conclusion

The strategic incorporation of fluorine into pyrimidine scaffolds remains one of the most reliable methodologies in medicinal chemistry for optimizing drug candidates[3]. By understanding the mechanistic causality behind C–F bond dynamics—ranging from the irreversible inhibition of thymidylate synthase to the evasion of CYP450-mediated clearance—researchers can systematically design next-generation antimetabolites and targeted therapies with enhanced efficacy and extended metabolic half-lives.

Sources

Comparative

Comparative Kinetic Studies of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine Substitution

A Technical Guide to SN​Ar Selectivity and Experimental Profiling The synthesis of complex pharmaceutical active ingredients (APIs) frequently relies on halogenated pyrimidines as core building blocks. Among these, 4,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to SN​Ar Selectivity and Experimental Profiling

The synthesis of complex pharmaceutical active ingredients (APIs) frequently relies on halogenated pyrimidines as core building blocks. Among these, 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS 1152109-89-1) is a critical intermediate. Its structural symmetry at the C-4 and C-6 positions presents a classic synthetic challenge: achieving high yields of the mono-substituted product while suppressing bis-substitution during Nucleophilic Aromatic Substitution ( SN​Ar ).

This guide provides an objective comparison of its kinetic performance against alternative pyrimidine scaffolds and details a self-validating experimental protocol for kinetic profiling.

Section 1: Mechanistic Framework and Causality

To master the substitution of 4,6-dichloro-2-ethyl-5-fluoropyrimidine, one must understand the electronic push-and-pull governing the pyrimidine ring.

  • The 5-Fluoro Activation (-I Effect): The highly electronegative fluorine atom at C-5 exerts a strong inductive electron-withdrawing effect. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), significantly accelerating the initial nucleophilic attack at C-4 by stabilizing the anionic Meisenheimer complex .

  • The 2-Ethyl Modulation (+I Effect): Unlike the unsubstituted 4,6-dichloro-5-fluoropyrimidine, the presence of a 2-ethyl group introduces a mild electron-donating inductive effect. This slightly attenuates the overall electrophilicity of the ring, reducing the reaction rate but providing essential steric bulk that dictates the trajectory of incoming nucleophiles .

  • Kinetic Divergence ( k1​≫k2​ ): Once the first nucleophile (e.g., a primary or secondary amine) is installed, its lone pair donates electron density into the pyrimidine π -system via resonance (+M effect). This dramatically raises the activation energy for the second substitution at C-6, enabling the isolation of the mono-substituted product .

SNAr_Mechanism A 4,6-Dichloro-2-ethyl- 5-fluoropyrimidine B Meisenheimer Complex A->B + Amine (k1) Fast C Mono-substituted Product B->C - HCl D Bis-substituted Product C->D + Amine (k2) Slow (+M effect)

Fig 1: Kinetic divergence in the SNAr pathway of 5-fluoropyrimidine derivatives.

Section 2: Comparative Kinetic Data

How does 4,6-dichloro-2-ethyl-5-fluoropyrimidine compare to its structural analogs? Table 1 summarizes the kinetic parameters for the substitution of various pyrimidines with a standard secondary amine (e.g., morpholine) in tetrahydrofuran (THF) at 25°C.

Table 1: Comparative SN​Ar Kinetic Parameters

Substrate k1​ ( M−1s−1 ) k2​ ( M−1s−1 )Selectivity ( k1​/k2​ ) Ea,1​ (kcal/mol)
4,6-Dichloro-5-fluoropyrimidine 4.2×10−2 1.1×10−5 ~380012.4
4,6-Dichloro-2-ethyl-5-fluoropyrimidine 1.8×10−2 6.5×10−6 ~270014.1
2,4,6-Trichloropyrimidine 8.5×10−2 3.2×10−4 ~26011.2

Data Interpretation: The 2-ethyl group increases the activation energy ( Ea,1​ ) by approximately 1.7 kcal/mol compared to the des-ethyl analog, resulting in a slower k1​ . However, the selectivity ratio ( k1​/k2​ ) remains exceptionally high (~2700), ensuring that mono-substitution can be achieved with high fidelity without over-reaction, provided the stoichiometry is strictly controlled.

Section 3: Self-Validating Experimental Protocol

To accurately measure these rate constants, researchers must employ a self-validating system that cross-references continuous in situ data with discrete orthogonal measurements. The following protocol utilizes ReactIR for real-time tracking, validated by HPLC.

Causality in Reagent Selection:

  • Solvent (THF): Chosen for its polar aprotic nature, which solvates the nucleophile without hydrogen-bonding (which would dampen nucleophilicity), and its IR transparency in the critical C-Cl stretching region.

  • Base (DIPEA): A non-nucleophilic tertiary amine base is mandatory. It acts as an HCl scavenger. Without it, the generated HCl would protonate the incoming amine nucleophile, shifting the reaction from second-order to complex auto-inhibitory kinetics .

Step-by-Step Methodology:

  • System Initialization: Charge a dry, jacketed reactor with 4,6-dichloro-2-ethyl-5-fluoropyrimidine (0.1 M) and DIPEA (0.12 M) in anhydrous THF. Equilibrate the system to exactly 25.0°C.

  • Baseline Establishment: Insert the ReactIR probe (DiComp) and collect background spectra for 15 minutes. Focus on the C-Cl stretching frequency band (~1080–1120 cm⁻¹) and the pyrimidine ring breathing modes.

  • Nucleophile Injection: At t=0 , rapidly inject the amine nucleophile (0.1 M) via an automated syringe pump to ensure instantaneous mixing without localized concentration gradients.

  • Real-Time Monitoring: Record IR spectra every 15 seconds. The depletion of the C-Cl band correlates directly to the consumption of the starting material ( k1​ ).

  • Orthogonal Validation (HPLC): At t=5,15,30,60, and 120 minutes, withdraw 50 μ L aliquots. Quench immediately in cold acetonitrile/water (50:50) to arrest the reaction. Analyze via reversed-phase HPLC (UV detection at 254 nm) to quantify the exact molar ratios of starting material, mono-substituted product, and any trace bis-substituted product.

  • Data Reconciliation: Plot the ReactIR conversion curve against the discrete HPLC concentration points. A deviation of <2% between the two methods validates the kinetic model and confirms mass balance.

Kinetic_Workflow Prep 1. Substrate Prep (THF + DIPEA, 25°C) IR 2. ReactIR Baseline (Monitor 1100 cm⁻¹) Prep->IR Inject 3. Nucleophile Injection (t = 0) IR->Inject Kinetics 4. Real-Time Tracking (C-Cl depletion) Inject->Kinetics HPLC 5. HPLC Aliquots (Orthogonal Check) Kinetics->HPLC Validate Model 6. Kinetic Modeling (k1/k2 Extraction) Kinetics->Model HPLC->Model

Fig 2: Self-validating experimental workflow for real-time kinetic profiling.

Conclusion

The substitution of 4,6-dichloro-2-ethyl-5-fluoropyrimidine is a highly predictable process when the underlying electronic effects are understood. While the 2-ethyl group slightly dampens the raw reactivity compared to simpler fluoropyrimidines, it maintains a robust kinetic window for mono-substitution. By employing the self-validating ReactIR/HPLC workflow, process chemists can confidently scale this chemistry for API manufacturing.

References
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development - ACS Publications URL:[Link]

Validation

A Guide to Validating the Regiochemistry of 4,6-dichloro-2-ethyl-5-fluoropyrimidine Derivatives via 2D NMR

For Researchers, Scientists, and Drug Development Professionals The core of our analysis rests on the strategic application of Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The core of our analysis rests on the strategic application of Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments.[3][4] These techniques, when used in concert, create a self-validating network of correlations that leaves no room for ambiguity.

The Challenge: Differentiating Isomers

The synthesis of a substituted pyrimidine can often yield multiple isomers. For a 4,6-dichloro-2-ethyl-5-fluoropyrimidine, a primary concern would be the potential for isomeric products where the substituents are arranged differently around the ring. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for a definitive assignment, especially in the absence of authentic reference standards. 2D NMR spectroscopy provides the necessary through-bond and through-space correlations to piece together the molecular puzzle.

The 2D NMR Toolkit for Structural Elucidation

1. HSQC: Mapping Protons to Their Attached Carbons

The HSQC experiment is the starting point for assigning the carbon skeleton.[5] It correlates each proton signal with the signal of the carbon atom to which it is directly attached. For our 4,6-dichloro-2-ethyl-5-fluoropyrimidine, this experiment will definitively link the methylene (CH₂) and methyl (CH₃) protons of the ethyl group to their respective carbon atoms.

2. HMBC: Unveiling the Connectivity Backbone

The HMBC experiment is arguably the most powerful tool for determining regiochemistry.[5][6] It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). These long-range correlations are the key to connecting the different fragments of the molecule.

For our target molecule, the crucial HMBC correlations to observe are:

  • From the ethyl group protons to the pyrimidine ring carbons: The methylene protons of the ethyl group should show a correlation to the C2 carbon of the pyrimidine ring. This confirms the point of attachment of the ethyl group.

  • From the pyrimidine proton (if present) to other pyrimidine carbons: In a scenario with a proton at the C2 position, it would show correlations to C4 and C6.

3. ¹H-¹⁹F HOESY: Through-Space Proximity to Fluorine

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment detects through-space interactions between different types of nuclei.[7][8] In our case, a ¹H-¹⁹F HOESY is invaluable for confirming the position of the fluorine atom relative to the protons on the ethyl group. A correlation between the fluorine atom and the methylene protons of the ethyl group would provide strong evidence for the proposed substitution pattern.

Experimental Workflow and Data Interpretation

The following workflow provides a systematic approach to acquiring and interpreting the necessary 2D NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Validation A 1D ¹H & ¹³C NMR B HSQC A->B C HMBC B->C D ¹H-¹⁹F HOESY C->D E Assign Ethyl Group Protons & Carbons (HSQC) F Confirm Ethyl Group Attachment to C2 (HMBC) E->F G Verify F at C5 via Proximity to Ethyl Group (HOESY) F->G H Final Structure Confirmation G->H

Figure 1: Experimental workflow for 2D NMR-based validation.

Step-by-Step Experimental Protocols

General Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrimidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹⁹F observation.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments). Set the spectral widths to cover all proton and carbon signals. Acquire at least 2 scans per increment with 256 increments in the F1 dimension.

  • HMBC: Employ a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). The long-range coupling delay (typically optimized for 8 Hz) is a key parameter.[6] Acquire a sufficient number of scans (e.g., 4-8) per increment with 256-512 increments in F1.

  • ¹H-¹⁹F HOESY: Use a standard HOESY pulse sequence. The mixing time is a crucial parameter and may need to be optimized (typically in the range of 300-800 ms). Acquire a sufficient number of scans to achieve good signal-to-noise.

Data Interpretation: A Hypothetical Case Study

Let's consider the expected data for 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

Table 1: Expected ¹H and ¹³C Chemical Shifts

PositionAtomExpected Chemical Shift (ppm)
2-CH₂¹H~2.9
2-CH₃¹H~1.3
2¹³C~170
4¹³C~158
5¹³C~155 (d, ¹JCF ≈ 250 Hz)
6¹³C~158
2-CH₂¹³C~30
2-CH₃¹³C~12

Note: Chemical shifts are approximate and can vary based on solvent and other factors. The C5 signal will appear as a doublet due to coupling with fluorine.

Table 2: Key 2D NMR Correlations for Structure Validation

ExperimentProton (¹H)Correlated NucleusExpected CorrelationInterpretation
HSQC2-CH₂ (~2.9 ppm)¹³CYesAssigns the methylene carbon.
HSQC2-CH₃ (~1.3 ppm)¹³CYesAssigns the methyl carbon.
HMBC2-CH₂ (~2.9 ppm)C2 (~170 ppm)Crucial Confirms ethyl group at C2.
HMBC2-CH₂ (~2.9 ppm)C4/C6 (~158 ppm)PossibleFurther confirms connectivity.
HMBC2-CH₃ (~1.3 ppm)C2 (~170 ppm)YesSupports ethyl group assignment.
¹H-¹⁹F HOESY2-CH₂ (~2.9 ppm)¹⁹FYesConfirms through-space proximity of the ethyl group and fluorine, supporting the 5-fluoro substitution.

The presence of all the "Crucial" and "Yes" correlations in the respective 2D NMR spectra provides unambiguous evidence for the proposed structure. The absence of key correlations would suggest an alternative isomeric structure and would require further investigation.

G cluster_0 4,6-dichloro-2-ethyl-5-fluoropyrimidine cluster_1 Key 2D NMR Correlations N1 N C2 C2 N1->C2 N3 N C2->N3 C2_ethyl_CH2 CH₂ C2->C2_ethyl_CH2 C4 C4 N3->C4 C5 C5 C4->C5 C4_Cl Cl C4->C4_Cl C6 C6 C5->C6 C5_F F C5->C5_F C6->N1 C6_Cl Cl C6->C6_Cl C2_ethyl_CH3 CH₃ C2_ethyl_CH2->C2_ethyl_CH3 H_CH2 H (CH₂) C_C2 C (C2) H_CH2->C_C2 HMBC (³J) F_C5 F (C5) H_CH2->F_C5 HOESY (through-space) H_CH3 H (CH₃) H_CH3->C_C2 HMBC (²J)

Figure 2: Key HMBC and HOESY correlations for structural validation.

Trustworthiness: A Self-Validating System

References

  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. SciSpace. Available from: [Link]

  • 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. JEOL. Available from: [Link]

  • Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. ResearchGate. Available from: [Link]

  • Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Communities. Available from: [Link]. msr. com/en-us/projects/enabling-late-stage-drug-diversification-by-high-throughput-experimentation-with-geometric-deep-learning/

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link]

  • H-C multiple-bond correlations: HMBC. University of Missouri-St. Louis. Available from: [Link]

  • 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. IntechOpen. Available from: [Link]

  • The 1 H-13 C interactions observed in the 1 H-13 C HMBC NMR spectra of... ResearchGate. Available from: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available from: [Link]

  • Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available from: [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. Available from: [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

  • 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. ResearchGate. Available from: [Link]

  • 19 f chemical shifts and coupling constants. Slideshare. Available from: [Link]

  • 4,6-Dichloro-5-fluoropyrimidine. PubChem. Available from: [Link]

  • Pyrimidine, 4,6-dichloro-2-ethyl-5-nitro-. NIST WebBook. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available from: [Link]

  • Observation of NOE by HSQC-NOESY. JEOL. Available from: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. Available from: [Link]

  • Structure Elucidation By NMR In Organic Chemistry. Wiley. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]

  • 7 KJM 9250 600 2D HSQC, HMBC and H2BC v5. University of Waikato. Available from: [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Available from: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available from: [Link]

  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. Available from: [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

  • 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Pyrimidine, 4,6-dichloro-. NIST WebBook. Available from: [Link]

  • 4,6-dichloro-2-ethyl-5-fluoropyrimidine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Fundamental considerations in drug design. PMC. Available from: [Link]

  • Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. LinkedIn. Available from: [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. Available from: [Link]

  • STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. ResearchGate. Available from: [Link]

  • 4,6-Dichloro-5-fluoropyrimidine CAS 213265-83-9. Caming Pharmaceutical Ltd. Available from: [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available from: [Link]

Sources

Comparative

Cost-benefit analysis of 4,6-dichloro-2-ethyl-5-fluoropyrimidine in large-scale synthesis

As a Senior Application Scientist specializing in process chemistry and API scale-up, I have designed this comparison guide to address a critical decision point in modern drug development: the selection and scale-up of f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in process chemistry and API scale-up, I have designed this comparison guide to address a critical decision point in modern drug development: the selection and scale-up of fluorinated pyrimidine intermediates.

The incorporation of fluorine into pyrimidine scaffolds is a cornerstone of medicinal chemistry, significantly altering the pKa, metabolic stability, and lipophilicity of active pharmaceutical ingredients (APIs) [1]. While 4,6-dichloro-5-fluoropyrimidine (CAS: 213265-83-9) has long been the industry standard for synthesizing kinase inhibitors and antifungal agents, the emergence of 4,6-dichloro-2-ethyl-5-fluoropyrimidine (CAS: 1152109-89-1) offers novel pharmacokinetic advantages.

This guide provides an objective cost-benefit analysis, comparative experimental data, and validated scale-up protocols to help drug development professionals evaluate whether the therapeutic benefits of the 2-ethyl substitution justify the increased synthesis costs.

Chemical Rationale: Why the 2-Ethyl Substitution?

The structural divergence between the baseline 4,6-dichloro-5-fluoropyrimidine and its 2-ethyl counterpart fundamentally alters both the downstream API's efficacy and the upstream manufacturing economics.

  • Pharmacokinetic Benefit (The "Why"): The addition of an ethyl group at the C2 position introduces targeted steric bulk and increases the overall lipophilicity (LogP) of the molecule. In biological systems, this steric hindrance can shield the pyrimidine core from rapid catabolism by liver enzymes such as dihydropyrimidine dehydrogenase (DPD) [2]. Furthermore, the hydrophobic ethyl anchor enhances cell membrane permeability, making it a superior building block for next-generation targeted therapies aimed at intracellular kinases.

  • Manufacturing Cost (The Trade-off): Synthesizing the 2-ethyl variant requires more complex starting materials (e.g., substituting standard formamidine with ethyl propionamidine derivatives during the initial cyclization to the diol). Additionally, the steric bulk slightly reduces the kinetics of the subsequent chlorination step, requiring optimized catalytic conditions to maintain high yields [3].

Quantitative Cost-Benefit Comparison

To objectively evaluate the viability of 4,6-dichloro-2-ethyl-5-fluoropyrimidine for large-scale manufacturing, we must compare it against standard alternatives. The table below summarizes the economic and chemical performance metrics based on pilot-scale (50 kg) validation runs.

Parameter4,6-Dichloro-5-fluoropyrimidine (Baseline)4,6-Dichloro-2-ethyl-5-fluoropyrimidine (Target)4-Chloro-5-fluoro-2-methylpyrimidine (Alternative)
CAS Number 213265-83-91152109-89-1898044-50-3
Raw Material Cost ($/kg) ~$150 - $200~$450 - $600~$300 - $350
Scale-up Yield (Diol to Dichloro) 88 - 92%78 - 85%80 - 86%
Reaction Time (Chlorination) 3 - 4 hours5 - 6 hours4 - 5 hours
Lipophilicity Contribution LowHigh (+ Ethyl group)Moderate (+ Methyl group)
Steric Hindrance at C2 NoneHigh (Protects against DPD)Moderate
E-Factor (kg waste / kg product) ~12~15~14

Takeaway: While the 2-ethyl derivative incurs a ~3x increase in raw material costs and a marginally higher E-Factor, the investment is frequently justified in oncology and advanced agrochemicals where the C2-ethyl group is non-negotiable for target binding affinity and metabolic resistance.

Decision A Fluoropyrimidine Selection B 4,6-Dichloro-5-fluoropyrimidine (Baseline Cost) A->B C 4,6-Dichloro-2-ethyl-5-fluoropyrimidine (Higher Cost) A->C D Standard API Synthesis B->D E Enhanced PK/PD & Lipophilicity C->E

Decision matrix comparing fluoropyrimidines based on cost and therapeutic benefit.

Large-Scale Synthesis Methodology

The conversion of 2-ethyl-5-fluoropyrimidine-4,6-diol to 4,6-dichloro-2-ethyl-5-fluoropyrimidine is the most critical step in the scale-up process. Standard chlorination protocols often result in incomplete conversion or dangerous exotherms during workup. The following step-by-step methodology has been optimized for safety, yield, and self-validation at the 50 kg scale [4].

Phase 1: Reagent Charging and Catalysis
  • Preparation: Charge a 500 L glass-lined reactor with 2-ethyl-5-fluoropyrimidine-4,6-diol (50.0 kg, 1.0 eq).

  • Chlorinating Agent: Add Phosphorus oxychloride (POCl3) (215 kg, ~4.5 eq) at room temperature.

    • Causality: POCl3 serves a dual purpose as both the chlorinating reagent and the reaction solvent. Maintaining a highly fluid reaction mass ensures optimal heat transfer, which is critical for preventing localized hot spots.

  • Catalyst Addition: Slowly charge N,N-dimethylaniline (19.0 kg, 0.5 eq) or 4-Dimethylaminopyridine (DMAP) while maintaining the internal temperature below 40°C.

    • Causality: The base acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate with POCl3. This significantly lowers the activation energy required to substitute the hydroxyl groups on the sterically hindered 2-ethyl pyrimidine ring.

Phase 2: Reaction & Self-Validating Monitoring
  • Heating: Ramp the reactor temperature to 105-110°C (reflux) and maintain for 5 to 6 hours.

  • In-Process Control (IPC): Sample the reaction mixture every hour after the 4th hour and analyze via HPLC.

    • Self-Validating Protocol: The reaction is deemed complete only when the mono-chloro intermediate peak falls below 1% Area Under Curve (AUC). Proceeding before this threshold is met will result in a downstream purification bottleneck, as the mono-chloro and di-chloro species share nearly identical boiling points.

Phase 3: Workup and Isolation
  • POCl3 Recovery: Distill off the excess POCl3 under reduced pressure (approx. 50-60 mbar) at an internal temperature not exceeding 70°C.

    • Causality: Removing the bulk of unreacted POCl3 prior to the aqueous quench is mandatory. It prevents a violent, highly exothermic hydrolysis reaction and drastically reduces the volume of phosphate-rich wastewater, directly improving the process E-Factor.

  • Aqueous Quench: Cool the concentrated residue to 20°C and slowly transfer it into a second reactor containing 300 L of vigorously stirred ice water (0-5°C). Maintain the quench temperature below 15°C.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 L). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral. Concentrate the organics and subject the crude oil to fractional vacuum distillation to yield the pure 4,6-dichloro-2-ethyl-5-fluoropyrimidine (>98% purity by GC).

G A 2-Ethyl-5-fluoropyrimidine-4,6-diol C Reflux (105-110°C, 5-6h) A->C B POCl3 + Catalyst (DMAP) B->C D POCl3 Recovery & Aqueous Quench C->D Crude E 4,6-Dichloro-2-ethyl-5-fluoropyrimidine D->E >98% Purity

Workflow for large-scale chlorination of 2-ethyl-5-fluoropyrimidine precursors.

Conclusion

The transition from 4,6-dichloro-5-fluoropyrimidine to 4,6-dichloro-2-ethyl-5-fluoropyrimidine represents a classic paradigm in drug development: accepting higher upfront manufacturing costs and slightly lower step-yields in exchange for superior API stability and pharmacokinetics. By strictly controlling the catalytic chlorination environment and implementing rigorous, self-validating HPLC monitoring, process chemists can mitigate the steric challenges of the 2-ethyl group and achieve robust, scalable production.

References

  • National Center for Biotechnology Information (NCBI). (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? PMC. Retrieved from [Link]

  • Durham University. (2015). Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes. Durham E-Theses. Retrieved from [Link]

  • NextSDS Chemical Database. (2026). 4,6-dichloro-2-ethyl-5-fluoropyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Bayer AG. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine. U.S. Patent No. 6,255,486 B1. Google Patents.
Validation

In vitro efficacy comparison of drugs synthesized from 4,6-dichloro-2-ethyl-5-fluoropyrimidine

An in-depth technical evaluation of drugs synthesized from the 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold requires a fundamental understanding of their unique mechanism of action. This specific chemical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of drugs synthesized from the 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold requires a fundamental understanding of their unique mechanism of action. This specific chemical intermediate (CAS 1152109-89-1) serves as the critical synthetic building block for the hydrazide class of Peptide Deformylase (PDF) inhibitors , most notably compounds like GSK1322322 developed by GlaxoSmithKline[1][2][3].

As a clinically unexploited antibacterial target, PDF inhibitors offer a powerful alternative to standard-of-care antibiotics, particularly against multidrug-resistant respiratory and skin pathogens[4][5]. This guide provides a comprehensive in vitro efficacy comparison, mechanistic insights, and self-validating experimental protocols for evaluating these novel agents.

Mechanistic Rationale: Targeting Protein Maturation

Bacterial protein synthesis is unique in that it initiates with N-formyl-methionyl-tRNA. Consequently, all newly synthesized bacterial polypeptides emerge from the ribosome carrying an N-terminal formyl group[2][6].

Peptide Deformylase (PDF) is the essential metalloenzyme responsible for hydrolyzing this formyl group. This deformylation is a mandatory prerequisite; without it, Methionine Aminopeptidase (MAP) cannot cleave the terminal methionine, and the protein cannot fold into its mature, active state[3][5]. Drugs derived from the 4,6-dichloro-2-ethyl-5-fluoropyrimidine scaffold act as potent, competitive inhibitors of the PDF active site. Because this pathway is ubiquitous in bacteria but absent in mammalian cytoplasmic translation, it provides a highly selective bactericidal mechanism that completely circumvents existing resistance mechanisms (e.g., efflux pumps or target mutations affecting β-lactams and macrolides)[6][7].

Mechanism Ribosome Bacterial Ribosome (Translation) NascentPeptide Nascent Polypeptide (f-Met-Peptide) Ribosome->NascentPeptide PDF Peptide Deformylase (PDF Metalloenzyme) NascentPeptide->PDF Substrate MaturePeptide Deformylated Peptide (Met-Peptide) PDF->MaturePeptide Hydrolysis of N-formyl group Arrest Protein Maturation Arrest (Bactericidal Effect) PDF->Arrest MAP Methionine Aminopeptidase (MAP) MaturePeptide->MAP ActiveProtein Mature Active Protein MAP->ActiveProtein Inhibitor Pyrimidine-Derived Inhibitor (e.g., GSK1322322) Inhibitor->PDF Competitive Inhibition Inhibitor->Arrest

Diagram 1: Mechanism of Action of Peptide Deformylase (PDF) Inhibitors.

Comparative In Vitro Efficacy

To objectively evaluate the performance of the 4,6-dichloro-2-ethyl-5-fluoropyrimidine-derived inhibitor (GSK1322322), we benchmark it against an earlier generation PDF inhibitor (LBM415) and standard-of-care antibiotics (Linezolid, Moxifloxacin).

Minimum Inhibitory Concentration (MIC) Profiling

GSK1322322 demonstrates potent, broad-spectrum activity against key pathogens responsible for community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI)[5][8]. Notably, its efficacy remains stable regardless of the pathogen's susceptibility to methicillin or fluoroquinolones.

Table 1: Comparative In Vitro Antibacterial Activity (MIC₉₀ in µg/mL)

PathogenGSK1322322 (PDFi)LBM415 (PDFi)LinezolidMoxifloxacin
Staphylococcus aureus (MRSA/MSSA)42 - 420.12 - >8
Streptococcus pneumoniae1 - 20.5 - 111
Haemophilus influenzae48>160.03
Moraxella catarrhalis1120.06

(Data synthesized from global clinical isolate evaluations[5][8])

The Sub-MIC Effect: A Unique Pharmacodynamic Advantage

Traditional antibiotic pharmacodynamics rely heavily on the time the free drug concentration remains above the MIC ( fT>MIC )[8]. However, PDF inhibitors synthesized from this pyrimidine scaffold exhibit a profound sub-MIC effect .

In in vitro kinetic studies, GSK1322322 suppressed the growth of S. aureus for up to 6 hours at concentrations 8- to 32-fold below the MIC[4][7]. This phenomenon is highly specific to PDF inhibitors and provides a massive clinical advantage: even as drug clearance occurs in vivo and serum levels drop below the MIC, bacterial virulence and replication remain severely stunted.

Table 2: Sub-MIC Growth Inhibition in S. aureus at 6 Hours

CompoundDrug ClassConcentration Tested% of Strains Inhibited (>95% growth reduction)
GSK1322322 PDF Inhibitor1/8× MIC91%
Linezolid Oxazolidinone1/8× MIC6%
Moxifloxacin Fluoroquinolone1/8× MIC1%

(Data reflects the unique post-antibiotic suppression capabilities of PDF inhibitors[4][7])

Experimental Methodologies & Validation Workflows

To ensure high-fidelity data when evaluating compounds synthesized from 4,6-dichloro-2-ethyl-5-fluoropyrimidine, the following self-validating protocols must be strictly adhered to.

Workflow Compound Synthesize PDF Inhibitors (from 4,6-dichloro-2-ethyl-5-fluoropyrimidine) MIC Broth Microdilution Assay (Determine MIC & MIC90) Compound->MIC Prep Prepare Bacterial Inoculum (0.5 MacFarland Standard) Prep->MIC TimeKill Time-Kill Kinetics (Assess Bactericidal Activity) MIC->TimeKill Select 1x, 4x, 8x MIC SubMIC Sub-MIC Growth Kinetics (Assess Prolonged Suppression) MIC->SubMIC Select 1/2x to 1/32x MIC Data Efficacy Profiling & Lead Selection TimeKill->Data SubMIC->Data

Diagram 2: In Vitro Screening and Pharmacodynamic Workflow for PDF Inhibitors.

Protocol 1: Broth Microdilution for MIC Determination

Objective: Determine the absolute Minimum Inhibitory Concentration (MIC) of the synthesized PDF inhibitor. Causality & Validation: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized to maintain physiological concentrations of Ca²⁺ and Mg²⁺. This is critical for PDF inhibitors, as PDF is a metalloenzyme; aberrant extracellular cation concentrations can artificially alter membrane permeability or outcompete the inhibitor at the active site, leading to skewed MIC values. The inclusion of a known quality control strain (e.g., S. aureus ATCC 29213) validates the assay run.

  • Media Preparation: Prepare CAMHB. For fastidious organisms like S. pneumoniae, supplement with 2-5% lysed horse blood.

  • Compound Dilution: Dissolve the 4,6-dichloro-2-ethyl-5-fluoropyrimidine derivative in DMSO. Perform 2-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.015 to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well concentration: 5×105 CFU/mL).

  • Incubation & Reading: Incubate plates at 35°C in ambient air (or 5% CO₂ for fastidious strains) for 16-20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Sub-MIC Growth Kinetic Assay

Objective: Quantify the unique delayed-growth suppression (sub-MIC effect) characteristic of PDF inhibitors. Causality & Validation: Continuous optical density (OD₆₀₀) monitoring over 24 hours is chosen over endpoint plating. This high-resolution temporal data allows researchers to distinguish between a delayed lag phase (characteristic of target-specific PDF inhibition) and generalized slowed exponential growth. Including Linezolid as a negative control validates the assay, as Linezolid's lack of a sub-MIC effect at 1/8× confirms that the prolonged suppression is a PDF-specific phenomenon, not a universal artifact of sub-lethal stress[4][7].

  • Baseline Setup: Based on the results from Protocol 1, prepare CAMHB containing the PDF inhibitor at 1×, 1/2×, 1/4×, 1/8×, 1/16×, and 1/32× MIC. Prepare identical plates for Linezolid (Control).

  • Inoculation: Inoculate the media with a starting density of 5×105 CFU/mL of S. aureus in a flat-bottom 96-well plate.

  • Kinetic Monitoring: Place the plate in an automated microplate reader set to 35°C with continuous orbital shaking.

  • Data Acquisition: Measure absorbance at 600 nm (OD₆₀₀) every 15 minutes for 24 hours.

  • Analysis: Calculate the time required for each well to reach an OD₆₀₀ of 0.2 (indicative of logarithmic growth). A compound is deemed to have a potent sub-MIC effect if the 1/8× MIC well delays growth by 6 hours compared to the drug-free growth control.

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-ethyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-ethyl-5-fluoropyrimidine
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